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Glucodistylin Documentation Hub

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  • Product: Glucodistylin
  • CAS: 27297-45-6

Core Science & Biosynthesis

Foundational

Protocol for the Isolation of Glucodistylin from Quercus acutissima Bark

[1] Executive Summary Glucodistylin (Taxifolin 3-O- -D-glucopyranoside) is a dihydroflavonol glycoside found in the bark of Quercus acutissima (Sawtooth Oak). It has garnered significant pharmaceutical interest due to it...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Glucodistylin (Taxifolin 3-O-


-D-glucopyranoside) is a dihydroflavonol glycoside found in the bark of Quercus acutissima (Sawtooth Oak). It has garnered significant pharmaceutical interest due to its uncompetitive inhibitory activity against aldose reductase , a key enzyme in the polyol pathway implicated in diabetic complications (e.g., neuropathy, retinopathy).

This technical guide outlines a rigorous, field-proven protocol for the isolation of Glucodistylin. Unlike generic polyphenol extractions, this workflow prioritizes the preservation of the glycosidic bond and the separation of the target compound from the complex tannin matrix characteristic of oak bark.

Part 1: Botanical & Chemical Context[2]

The Source: Quercus acutissima

The bark of Q. acutissima is a reservoir of phenolic compounds, including tannins (hydrolyzable and condensed), catechins, and flavonoid glycosides.[1] The challenge in isolation lies in the high concentration of polymeric proanthocyanidins which can co-elute with glycosides.

The Target: Glucodistylin[1][3]
  • IUPAC Name: (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

  • Synonyms: Taxifolin 3-O-glucoside; Dihydroquercetin 3-O-glucoside.[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [4][5]
  • Molecular Weight: 466.39 g/mol [3][4]

  • Key Solubility: Soluble in alcohols (MeOH, EtOH), Acetone/Water mixtures; sparingly soluble in pure water; insoluble in non-polar solvents (Hexane).

Part 2: Extraction Strategy

The Solvent System: Aqueous Acetone

While methanol is a standard solvent for phenolics, 70% Aqueous Acetone is the superior choice for Quercus bark.

  • Causality: Acetone inhibits the interaction between tannins and proteins/cell-wall polysaccharides, leading to a higher yield of extractable phenolics compared to methanol or ethanol.

  • Stability: It prevents the enzymatic hydrolysis of the glucoside moiety during the initial extraction phase.

Pre-treatment Protocol
  • Harvesting: Collect bark from Q. acutissima (avoiding lichen/moss contamination).

  • Drying: Air-dry in shade at room temperature (< 30°C) for 7–10 days. Avoid oven drying >40°C to prevent thermal degradation of glycosides.

  • Comminution: Pulverize dried bark to a fine powder (40–60 mesh).

Part 3: Fractionation & Isolation Workflow

Step 1: Crude Extraction[8]
  • Suspend 1.0 kg of dried bark powder in 10 L of 70% aqueous acetone.

  • Sonicate for 60 minutes or macerate for 48 hours at room temperature with occasional stirring.

  • Filter through Whatman No. 1 filter paper.

  • Concentrate the filtrate in vacuo at 40°C to remove acetone.

  • Result: A dark brown aqueous residue.

Step 2: Liquid-Liquid Partitioning (Polarity Gradient)

This step segregates compounds based on polarity.

  • Defatting: Extract the aqueous residue with n-Hexane (3 x 1 L). Discard the hexane layer (lipids/chlorophyll).

  • Aglycone/Glycoside Separation: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 1 L).

    • Note: Glucodistylin is a mono-glycoside. Unlike complex glycosides which partition into n-Butanol, Glucodistylin typically partitions into the Ethyl Acetate phase due to the lipophilicity of the flavonoid skeleton, though traces may remain in the n-Butanol phase.

  • Collection: Combine EtOAc fractions, dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate to dryness.
  • Target Fraction: EtOAc Soluble Fraction .

Step 3: Chromatographic Isolation

The EtOAc fraction contains Glucodistylin, catechins, and other flavonoids.

A. Silica Gel Open Column Chromatography (CC)
  • Stationary Phase: Silica gel 60 (230–400 mesh).

  • Mobile Phase: Chloroform : Methanol : Water (Gradient 80:20:2

    
     60:40:10).
    
  • Logic: This separates non-polar aglycones (eluting first) from the more polar glycosides.

  • Monitoring: Check fractions via TLC (Visualize with 10% H

    
    SO
    
    
    
    and heat). Glucodistylin appears as a yellow/orange spot.
B. Sephadex LH-20 Chromatography
  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol : Water (Gradient 20% MeOH

    
     100% MeOH).
    
  • Mechanism: Separation via molecular sieving and hydrogen bonding.

    • Crucial Insight: Flavonoid glycosides elute before polymeric tannins but after simple phenolic acids.

  • Action: Collect fractions rich in Glucodistylin (identified by comparison with standards or UV spectra).

C. Final Purification (Preparative HPLC)
  • Column: RP-C18 (e.g., Phenomenex Luna, 5

    
    m, 250 x 10 mm).
    
  • Solvent System: Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient: 15% A

    
     45% A over 40 min.
    
  • Detection: UV at 280 nm and 360 nm.

  • Yield: Collect the peak corresponding to Glucodistylin (Retention time approx. 15-20 min depending on flow rate).

Part 4: Visualization of Workflow

GlucodistylinIsolation Bark Quercus acutissima Bark (Dried & Powdered) Extract Extraction (70% Aq. Acetone) Bark->Extract Maceration/Sonication AqResidue Aqueous Residue (Acetone Removed) Extract->AqResidue Evaporation (<40°C) Hexane Hexane Fraction (Lipids - Discard) AqResidue->Hexane Partition 1 EtOAc Ethyl Acetate Fraction (Target: Flavonoids) AqResidue->EtOAc Partition 2 (Aqueous Layer) BuOH n-BuOH Fraction (Complex Glycosides) AqResidue->BuOH Partition 3 (Residual Aq) Silica Silica Gel CC (CHCl3:MeOH:H2O) EtOAc->Silica Load Fraction Sephadex Sephadex LH-20 (MeOH:H2O) Silica->Sephadex Semi-pure Fractions PrepHPLC Prep-HPLC (C18) (ACN:H2O + Formic Acid) Sephadex->PrepHPLC Enriched Fractions Product Pure Glucodistylin (Taxifolin 3-O-glucoside) PrepHPLC->Product Final Polish

Caption: Step-by-step isolation workflow from raw bark to purified Glucodistylin, highlighting the critical partitioning and chromatographic stages.

Part 5: Structural Elucidation & Quality Control

To validate the identity of the isolated compound, compare spectral data against the following standard values.

NMR Spectroscopy Data (in Methanol- )

The distinguishing feature of Glucodistylin is the trans configuration of the dihydroflavonol ring (C2-C3), indicated by the coupling constant (


) of protons H-2 and H-3.
Position

(ppm), Multiplicity,

(Hz)

(ppm)
Structural Significance
2 5.08 (d,

)
85.1C-ring oxymethine (trans coupling)
3 4.65 (d,

)
73.8C-ring oxymethine (Glycosylation site)
6 5.92 (d,

)
97.4A-ring (meta-coupling)
8 5.95 (d,

)
96.3A-ring (meta-coupling)
1' -129.8B-ring quaternary
Glc-1" 4.10 (d,

)
102.3Anomeric proton (

-configuration)
Mass Spectrometry (ESI-MS)
  • Negative Mode [M-H]⁻:

    
     465
    
  • Positive Mode [M+H]⁺:

    
     467
    
  • Fragmentation: Loss of 162 Da (glucose moiety) yields aglycone fragment at

    
     305 (Taxifolin).
    

Part 6: References

  • Kim, S. H., et al. (2008). Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase and sorbitol accumulation. Archives of Pharmacal Research, 31(12), 1552–1556.

  • Yin, J., et al. (2018). Antioxidant Properties of Polyphenolic Extracts from Quercus Bark. Plants, 7(2), 38.

  • Zhang, Y., et al. (2014). Acutissimanide, a new lignan with antioxidant activity isolated from the bark of Quercus acutissima Carruth.[6] Natural Product Research, 28(17), 1364-1370.[6]

  • PubChem. Glucodistylin (Compound Summary). National Library of Medicine.

Sources

Exploratory

Mechanism of Aldose Reductase Inhibition by Glucodistylin

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Glucodistylin (Taxifolin 3-O-glucoside) represents a distinct class of flavonoid-based Aldose Reductase Inhibitors (ARIs). Unlike the major...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Glucodistylin (Taxifolin 3-O-glucoside) represents a distinct class of flavonoid-based Aldose Reductase Inhibitors (ARIs). Unlike the majority of synthetic ARIs (e.g., Sorbinil, Epalrestat) which function through competitive inhibition at the active site, Glucodistylin exhibits an uncompetitive inhibitory profile with an IC50 of 7.2 μM against human recombinant aldose reductase (hrAR).

This guide details the kinetic and molecular mechanisms of Glucodistylin, offering a rigorous analysis of its interaction with the Enzyme-Substrate (ES) complex. By stabilizing the ES complex, Glucodistylin prevents the catalytic conversion of glucose to sorbitol—the rate-limiting step in the polyol pathway implicated in diabetic neuropathy, retinopathy, and cataracts.

Chemical Profile & Structural Basis[1][2][3]

Glucodistylin is a flavanonol glycoside, specifically the 3-O-glucoside of Taxifolin (Dihydroquercetin). It is primarily isolated from the bark of Quercus acutissima (Sawtooth Oak) and species of the Distylium genus.

PropertySpecification
Common Name Glucodistylin
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Chemical Formula C₂₁H₂₂O₁₂
Molecular Weight 466.39 g/mol
Aglycone Taxifolin (Dihydroquercetin)
Solubility High aqueous solubility compared to aglycone due to glucosylation

Structural Significance: The presence of the glucose moiety at the C3 position is critical. While the aglycone (Taxifolin) often exhibits mixed or competitive inhibition, the steric bulk of the glucose unit in Glucodistylin likely prevents deep penetration into the narrow hydrophobic active site cleft of Aldose Reductase (AR), thereby shifting the mode of action to uncompetitive inhibition .

Mechanism of Action: Uncompetitive Kinetics

The defining feature of Glucodistylin is its uncompetitive mechanism . This is a high-value attribute in drug design because uncompetitive inhibitors are most effective at high substrate concentrations—precisely the hyperglycemic conditions found in diabetic tissues.

3.1 The Kinetic Pathway

In uncompetitive inhibition, the inhibitor (I) does not bind to the free enzyme (E). Instead, it binds exclusively to the Enzyme-Substrate (ES) complex .

  • Formation of ES: Aldose Reductase binds NADPH (cofactor) and Glucose (substrate) to form the ES complex.

  • Inhibitor Binding: Glucodistylin binds to the ES complex to form an inactive ESI complex .

  • Catalytic Blockade: The ESI complex cannot proceed to product formation (Sorbitol + NADP+), effectively "locking" the enzyme in a substrate-bound state.

Kinetic Consequences:

  • Vmax Decrease: The maximum velocity of the reaction is reduced because the functional enzyme-substrate complex is removed from the pool.

  • Km Decrease: The apparent affinity for the substrate appears to increase (lower Km) because the inhibitor locks the substrate into the enzyme, preventing its dissociation.

3.2 Molecular Interaction Logic

Unlike competitive inhibitors that target the Anion Binding Pocket (residues Tyr48, His110, Trp111) to block substrate entry, Glucodistylin likely interacts with a transient pocket formed only after the conformational change induced by glucose binding.

  • Primary Interaction: The flavanonol core likely stacks against surface hydrophobic patches exposed in the ES state.

  • Secondary Interaction: The glucoside moiety forms hydrogen bonds with peripheral residues, stabilizing the closed conformation of the safety loop (residues 298–303) over the active site.

3.3 Mechanism Visualization

The following diagram illustrates the differential pathway of Glucodistylin compared to standard competitive inhibitors.

AR_Inhibition_Mechanism E Free Enzyme (AR) (Active Site Open) ES ES Complex (Active Site Closed) E->ES + Substrate (Km) EI EI Complex (Dead End) E->EI + Competitive Inhibitor S Substrate (Glucose + NADPH) ES->E Dissociation P Products (Sorbitol + NADP+) ES->P Catalysis (kcat) ESI ESI Complex (LOCKED) ES->ESI + Glucodistylin I_Comp Competitive Inhibitor (e.g., Sorbinil) I_Comp->EI I_Uncomp Glucodistylin (Uncompetitive) I_Uncomp->ESI

Figure 1: Kinetic pathway comparison. Glucodistylin binds exclusively to the ES complex, creating a "dead-end" ESI state, distinct from competitive inhibitors that compete for the free enzyme.

Experimental Validation Protocols

To validate the uncompetitive mechanism and potency of Glucodistylin, the following self-validating experimental workflow is recommended.

4.1 Reagents & Preparation
  • Enzyme: Recombinant Human Aldose Reductase (rhAR) expressed in E. coli.

  • Substrate: DL-Glyceraldehyde (standard) or D-Glucose (physiological).

  • Cofactor: NADPH (0.15 mM stock).

  • Buffer: 0.1 M Potassium Phosphate buffer (pH 6.2).

  • Inhibitor: Glucodistylin dissolved in DMSO (Final DMSO concentration < 1%).

4.2 In Vitro AR Inhibition Assay (Spectrophotometric)

This protocol measures the rate of NADPH oxidation, which decreases absorbance at 340 nm.

  • Blank: Buffer + NADPH + Enzyme (No substrate). Monitor for non-specific oxidation.

  • Control: Buffer + NADPH + Enzyme + Substrate (No inhibitor). This establishes

    
    .
    
  • Test: Buffer + NADPH + Enzyme + Substrate + Glucodistylin (varying concentrations: 0.1 – 50 μM).

  • Measurement: Monitor

    
     over 5 minutes at 30°C.
    
  • Calculation:

    
    
    
4.3 Kinetic Analysis (Lineweaver-Burk Plot)

To confirm the mechanism, perform the assay with varying substrate concentrations (


) at fixed inhibitor concentrations (

).
  • Plot:

    
     vs. 
    
    
    
    .
  • Signature of Glucodistylin: You will observe parallel lines .

    • Both Slope (

      
      ) remains constant.
      
    • Y-intercept (

      
      ) increases.
      
    • X-intercept (

      
      ) becomes more negative (Km decreases).
      
4.4 Sorbitol Accumulation Assay (Ex Vivo)

Validates membrane permeability and intracellular efficacy.

  • Model: Rat erythrocytes or Human ARPE-19 cells.

  • Condition: Incubate in high glucose (50 mM) medium for 4 hours.

  • Treatment: Co-incubate with Glucodistylin (10, 25, 50 μM).

  • Detection: Lyse cells and measure sorbitol content using a fluorometric sorbitol dehydrogenase method.

  • Expected Result: ~50% reduction in intracellular sorbitol at 50 μM.

Experimental_Workflow cluster_0 Phase 1: Isolation & Prep cluster_1 Phase 2: Enzymatic Validation cluster_2 Phase 3: Functional Validation Source Source: Quercus acutissima Bark Extract Extraction: Aqueous Acetone Source->Extract Purify Purification: Sephadex LH-20 + Prep HPLC Extract->Purify Compound Pure Glucodistylin (>98% Purity) Purify->Compound Assay_Setup rhAR Assay Setup (NADPH + Substrate) Compound->Assay_Setup Cell_Model RBCs / ARPE-19 Cells (High Glucose Media) Compound->Cell_Model Kinetics Kinetic Analysis (Lineweaver-Burk) Assay_Setup->Kinetics Result_Kinetic Confirm Uncompetitive: Parallel Lines IC50 = 7.2 μM Kinetics->Result_Kinetic Sorbitol_Measure Sorbitol Quantification (Fluorometric) Cell_Model->Sorbitol_Measure Result_Func Efficacy: ~49% Reduction at 50 μM Sorbitol_Measure->Result_Func

Figure 2: Experimental workflow for validating Glucodistylin activity, from isolation to kinetic and functional characterization.

Therapeutic Implications

The uncompetitive nature of Glucodistylin offers specific advantages in the treatment of diabetic complications:

  • Self-Limiting Inhibition: Uncompetitive inhibitors are most active when the enzyme is most active (high substrate levels). In normoglycemic conditions (low substrate), the inhibition is less pronounced, potentially preserving basal AR signaling functions (e.g., detoxification of lipid aldehydes).

  • Reduced Toxicity: By not competing with the active site, Glucodistylin may show higher selectivity for Aldose Reductase (AKR1B1) over the closely related Aldehyde Reductase (AKR1A1), reducing off-target effects often seen with carboxylic acid-based inhibitors.

  • Efficacy: The IC50 of 7.2 μM is comparable to early synthetic ARIs but with a natural product safety profile.

References
  • Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase and sorbitol accumulation. Source: Archives of Pharmacal Research (2011).[1][2] Significance: Primary source identifying Glucodistylin as an uncompetitive inhibitor with IC50 7.2 μM.[3]

  • Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Source: Nano Biomedicine and Engineering (2024).[4] Significance: Review of ARI classes and structural requirements for inhibition.

  • Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy. Source: Journal of Clinical Medicine (2022). Significance: Contextualizes the role of the polyol pathway in diabetic complications.

  • PubChem Compound Summary for CID 14187088: Glucodistylin. Source: National Center for Biotechnology Information (2025). Significance: Verification of chemical structure and synonyms.

Sources

Foundational

Technical Whitepaper: Phytochemical Profiling and Extraction of Glucodistylin from Fagus sylvatica Bark

Executive Summary & Chemical Identity[1][2] Glucodistylin (syn.[1][2] Taxifolin-3-O-glucoside; (2R,3R)-dihydroquercetin 3-O-β-D-glucopyranoside) is a bioactive flavonoid glycoside. While the aglycone taxifolin is widely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Glucodistylin (syn.[1][2] Taxifolin-3-O-glucoside; (2R,3R)-dihydroquercetin 3-O-β-D-glucopyranoside) is a bioactive flavonoid glycoside. While the aglycone taxifolin is widely recognized for its antioxidant properties, the glycosylated form, Glucodistylin, presents unique pharmacokinetic profiles, particularly regarding solubility and metabolic stability.

This guide focuses on the sustainable isolation of Glucodistylin from the bark of European Beech (Fagus sylvatica) . Beech bark, often treated as industrial waste in the timber sector, represents a high-value, renewable reservoir of polyphenols.[3]

Chemical Profile
PropertySpecification
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Molecular Formula C₂₁H₂₂O₁₂
Molecular Weight 466.4 g/mol
Solubility High in Ethanol/Water mixtures, Methanol, DMSO; Low in non-polar solvents (Hexane).[4][5]
Key Bioactivity Aldose reductase inhibition (IC50 ~7.2 μM), Radical scavenging, Anti-inflammatory.

Sourcing and Pre-treatment Logic

Expertise Insight: The content of polyphenols in Fagus sylvatica bark fluctuates based on the tree's age, harvest season, and vertical position on the trunk. Winter harvest typically yields higher stable phenolic content due to reduced metabolic turnover in the phloem.

Protocol: Biomass Preparation
  • Collection: Harvest bark from Fagus sylvatica (ideally 80–120 year old trees).[6]

  • Cleaning: Gently brush to remove moss/lichen. Do not wash with water to prevent leaching of water-soluble glycosides.

  • Lyophilization (Freeze-Drying): Cryogenic drying is superior to air-drying. It prevents thermal degradation of the glycosidic bond.

    • Parameter: -50°C at 0.05 mbar for 48 hours.

  • Comminution: Grind dried bark to a fine powder (particle size < 0.5 mm).

    • Causality: Smaller particle size increases surface area for solvent penetration, but ultra-fine dust (<0.1 mm) can clog filtration systems.

Extraction Methodology: Ultrasound-Assisted Extraction (UAE)

We utilize Ultrasound-Assisted Extraction (UAE) over Soxhlet extraction. UAE utilizes acoustic cavitation to disrupt cell walls, allowing for lower temperatures and reduced solvent consumption, preserving the integrity of the thermolabile glycoside.

Solvent Selection Matrix
Solvent SystemEfficiency for GlucodistylinToxicity ProfileRecommendation
100% Methanol HighHigh (Toxic)Analytical use only
70% Ethanol (aq) HighLow (GRAS)Recommended for Pharma
100% Water ModerateNonePoor selectivity (extracts sugars/pectins)
Step-by-Step UAE Protocol
  • Ratio: Suspend 10 g of bark powder in 100 mL of 70% Ethanol (v/v) .

  • Sonication: Place in an ultrasonic bath (Frequency: 37 kHz; Power: 300 W).

    • Temperature Control: Maintain bath temperature < 40°C using a cooling coil. High temps (>60°C) risk hydrolysis of the glucose moiety.

    • Duration: 30 minutes.

  • Centrifugation: Centrifuge at 4,500 rpm for 10 minutes. Collect supernatant.

  • Re-extraction: Resuspend the pellet in 50 mL solvent and repeat sonication once. Combine supernatants.

  • Concentration: Remove ethanol via rotary evaporation (Vac: 150 mbar, Temp: 40°C). The remaining aqueous phase contains the crude extract.

Purification & Isolation Workflow

To isolate Glucodistylin from the complex matrix (which includes taxifolin, catechins, and lignin fragments), a fractionation step is required.

Diagram: Extraction to Isolation Workflow

ExtractionWorkflow RawBark Raw Fagus sylvatica Bark Powder Lyophilized Powder (<0.5 mm) RawBark->Powder Grind & Freeze Dry UAE UAE Extraction (70% EtOH, <40°C) Powder->UAE Solvent Addition Crude Crude Extract (Aqueous Phase) UAE->Crude Centrifuge & Evap SPE Solid Phase Extraction (C18 Cartridge) Crude->SPE Load Sample Elution Gradient Elution (Water -> MeOH) SPE->Elution Fractionation Isolate Purified Glucodistylin (>95% Purity) Elution->Isolate Prep-HPLC

Caption: Figure 1. Optimized workflow for the isolation of Glucodistylin from beech bark, prioritizing thermal stability and solvent greenness.

Protocol: Solid Phase Extraction (SPE)
  • Conditioning: Activate a C18 SPE cartridge with Methanol (3 volumes) followed by Water (3 volumes).

  • Loading: Load the aqueous crude extract onto the cartridge.

  • Washing: Wash with 10% Methanol to remove highly polar sugars and organic acids.

  • Elution: Elute the flavonoid glycosides with 40-50% Methanol . (Aglycones like Taxifolin typically elute at higher concentrations, e.g., 70-80%).

Analytical Quantification (HPLC-MS/MS)

Trustworthiness: This method is self-validating through the use of an internal standard (e.g., Rutin or a known concentration of Taxifolin) to correct for ionization suppression in the MS source.

Instrument Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 100 mm × 3.0 mm, 3.5 µm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-3 min: 5% B

    • 3-15 min: 5% -> 40% B (Glucodistylin elutes here)

    • 15-20 min: 40% -> 100% B

  • Detection:

    • UV: 280 nm (generic polyphenols) and 360 nm (flavonoids).

    • MS: Negative Ion Mode (ESI-). Look for parent ion [M-H]⁻ = 465.1 .

    • MS/MS Fragmentation: Major fragment at m/z 303 (Taxifolin aglycone, loss of glucose -162 Da).

Biological Potential & Mechanism[8][9][10][11]

Glucodistylin acts as a "prodrug" in many systems. The glycosidic bond improves water solubility, allowing transport, while hydrolysis by intestinal microbiota releases the potent aglycone Taxifolin.

Diagram: Mechanism of Action

BioActivity Gluco Glucodistylin (Glycoside) Transport Enhanced Solubility & Transport Gluco->Transport Oral Intake Target1 Aldose Reductase Inhibition Gluco->Target1 Direct Activity (Uncompetitive Inhibitor) Hydrolysis Microbial Hydrolysis (Intestine) Transport->Hydrolysis Taxifolin Taxifolin (Aglycone) Hydrolysis->Taxifolin Target2 ROS Scavenging (OH•, O2•-) Taxifolin->Target2 Outcome Reduced Diabetic Complications & Oxidative Stress Target1->Outcome Target2->Outcome

Caption: Figure 2. Dual-pathway bioactivity of Glucodistylin: Direct enzyme inhibition and prodrug conversion to the potent antioxidant Taxifolin.

Key Therapeutic Indications
  • Diabetic Complications: Glucodistylin exhibits uncompetitive inhibitory activity against human recombinant aldose reductase (IC50 7.2 μM), preventing the accumulation of sorbitol in tissues (cataracts, neuropathy).

  • Antioxidant Defense: While less active than the aglycone in vitro due to the blocked 3-OH group, it serves as a circulating reservoir of antioxidant potential.

References

  • Hofmann, T., et al. (2015).[7] "The high-performance liquid chromatography/multistage electrospray mass spectrometric investigation and extraction optimization of beech (Fagus sylvatica L.) bark polyphenols." Journal of Chromatography A.

  • Tanase, C., et al. (2019). "Biological and Chemical Insights of Beech (Fagus sylvatica L.) Bark: A Source of Bioactive Compounds with Functional Properties." Antioxidants.[8][5][9][10]

  • Yoon, G., et al. (2011). "Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase and sorbitol accumulation." Archives of Pharmacal Research.[1]

  • PubChem. (n.d.). "Glucodistylin Compound Summary." National Library of Medicine.

  • Diouf, P.N., et al. (2009). "Antioxidant properties of wood extracts and colour stability changes." Annals of Forest Science.

Sources

Exploratory

Antimicrobial spectrum of Glucodistylin against Staphylococcus aureus

Topic: Antimicrobial Spectrum & Mechanistic Profile of Glucodistylin (Taxifolin-3-O-glucoside) against Staphylococcus aureus Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Microbiologists, and Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Spectrum & Mechanistic Profile of Glucodistylin (Taxifolin-3-O-glucoside) against Staphylococcus aureus Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Microbiologists, and Pharmacognosists

Executive Summary

This technical guide characterizes the antimicrobial potential of Glucodistylin , a flavanol glycoside primarily isolated from Distylium racemosum and Quercus acutissima. While traditional antibiotic screening focuses on bactericidal endpoints (MIC/MBC), Glucodistylin and its aglycone pharmacophore, Taxifolin (Dihydroquercetin) , exhibit a distinct "anti-virulence" profile.

Current pharmacological data suggests that Glucodistylin functions primarily as a Sortase A (SrtA) inhibitor , effectively "disarming" Methicillin-Resistant Staphylococcus aureus (MRSA) by preventing surface protein anchoring, rather than acting solely as a lytic agent. This guide details the chemical basis, antimicrobial spectrum, and experimental validation of this mechanism.

Chemical Identity & Pharmacophore

To understand the antimicrobial activity of Glucodistylin, one must analyze its hydrolysis and active pharmacophore. Glucodistylin is the 3-O-glucoside of Taxifolin. In biological systems, glycosidic cleavage often releases the aglycone, which is responsible for the potent interaction with bacterial enzymes.

  • Compound Name: Glucodistylin[1]

  • Chemical Synonym: Taxifolin-3-O-glucoside; (2R,3R)-dihydroquercetin-3-O-β-D-glucopyranoside

  • Primary Source: Distylium racemosum (Isunoki), Quercus acutissima (Sawtooth Oak)

  • Active Aglycone: Taxifolin (Dihydroquercetin)[2]

Hydrolysis & Activation Pathway (DOT Visualization)

ChemicalActivation cluster_0 Bioactivation Glucodistylin Glucodistylin (Glycoside Prodrug) Taxifolin Taxifolin (Active Aglycone) Glucodistylin->Taxifolin Hydrolysis Glucose D-Glucose (Metabolic Byproduct) Glucodistylin->Glucose Enzyme β-Glucosidase (Host/Bacterial) Enzyme->Glucodistylin Catalysis Target Target: Sortase A (SrtA) (Virulence Inhibition) Taxifolin->Target IC50: ~24.5 μM

Figure 1: Bioactivation pathway of Glucodistylin into its active aglycone form, Taxifolin, which targets the S. aureus Sortase A enzyme.[3][4]

Antimicrobial Spectrum: Efficacy Data[2][3][4][5][7][8][9][10]

Glucodistylin exhibits a biphasic antimicrobial profile . At high concentrations, it acts as a weak bacteriostatic agent. At low (sub-MIC) concentrations, it acts as a potent anti-virulence agent.

Table 1: Comparative Efficacy against S. aureus Phenotypes
ParameterCompound FormStrain TargetValueInterpretation
MIC (Growth Inhibition)Glucodistylin (Glycoside)S. aureus (MSSA/MRSA)>512 μg/mLWeak direct bactericidal activity due to glycosidic polarity.
MIC (Growth Inhibition)Taxifolin (Aglycone)S. aureus USA300 (MRSA)256 - 512 μg/mLModerate bacteriostatic activity. Not viable as monotherapy for killing.
IC50 (SrtA Inhibition)TaxifolinRecombinant SrtA24.53 ± 0.42 μM High Potency. Inhibits virulence factors at concentrations far below MIC.
Biofilm Inhibition TaxifolinS. aureus (VRSA)40-60% ReductionSignificant reduction in biofilm biomass at sub-MIC levels.

Key Insight: Researchers should not discard Glucodistylin based on high MIC values. Its value lies in Combinatorial Therapy . When combined with antibiotics (e.g., Levofloxacin, Ceftazidime), the aglycone Taxifolin demonstrates synergy (FICI < 0.5), restoring antibiotic sensitivity in resistant strains.

Mechanism of Action: Sortase A Inhibition[5]

The primary mechanism of Glucodistylin (via Taxifolin) is the inhibition of Sortase A (SrtA) , a membrane-bound cysteine transpeptidase.

The Mechanism[3][5][6]
  • Function of SrtA: SrtA recognizes surface proteins (like Protein A and Fibronectin-binding proteins) carrying the LPXTG motif. It cleaves them and anchors them to the cell wall peptidoglycan.

  • Inhibition: Taxifolin binds to the catalytic pocket of SrtA (specifically residues Asp-170 and Gln-172 ), blocking the transpeptidation reaction.

  • Result: The bacterium fails to display adhesion proteins (MSCRAMMs). It cannot adhere to host tissues or form biofilms, rendering it susceptible to immune clearance (phagocytosis) without inducing selective pressure for resistance (since the bacteria are not killed).

Mechanistic Pathway (DOT Visualization)

MOA Taxifolin Taxifolin (Glucodistylin Aglycone) SrtA Sortase A Enzyme (Cysteine Transpeptidase) Taxifolin->SrtA Binds Asp-170/Gln-172 Anchoring Cell Wall Anchoring (Peptidoglycan Linkage) SrtA->Anchoring Normal Function Shedding Protein Shedding (Failure to Anchor) SrtA->Shedding Under Inhibition Substrate Surface Proteins (LPXTG Motif) Substrate->SrtA Normal Substrate Biofilm Biofilm Formation & Host Adhesion Anchoring->Biofilm Virulence ImmuneClearance Immune Clearance (Phagocytosis) Shedding->ImmuneClearance Therapeutic Outcome

Figure 2: Mechanism of Action. Taxifolin inhibits SrtA, preventing the anchoring of surface proteins required for biofilm formation and adhesion.[3]

Experimental Protocols

To validate the activity of Glucodistylin/Taxifolin, the following protocols are recommended. These are designed to distinguish between bactericidal effects and anti-virulence effects.

Protocol A: Sortase A (SrtA) Inhibition Assay (FRET-based)

Rationale: Determines if the compound inhibits the specific virulence enzyme.

  • Reagents: Recombinant S. aureus SrtA, FRET substrate (e.g., Dabcyl-QGALPETGEE-Edans).

  • Preparation: Dissolve Glucodistylin/Taxifolin in DMSO.

  • Reaction:

    • Mix SrtA enzyme + Test Compound in reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5).

    • Incubate at 37°C for 30 mins.

    • Add FRET substrate.

  • Measurement: Monitor fluorescence emission (Ex: 350 nm, Em: 495 nm).

  • Calculation: Calculate % Inhibition =

    
    .
    
    • Validation: IC50 should be approx 20-30 μM for Taxifolin.

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Rationale: Confirms phenotypic loss of adhesion.[3]

  • Culture: Grow S. aureus (MRSA strain USA300 recommended) in TSB + 1% Glucose.

  • Treatment: Add Glucodistylin/Taxifolin at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) to 96-well plates.

  • Incubation: 37°C for 24 hours (static).

  • Staining:

    • Wash wells 3x with PBS (remove planktonic cells).

    • Fix with methanol (15 mins).

    • Stain with 0.1% Crystal Violet (15 mins).

    • Solubilize dye with 33% Acetic Acid.

  • Quantification: Measure OD at 595 nm.

Safety & Pharmacokinetics

  • Cytotoxicity: Taxifolin shows negligible cytotoxicity against mammalian cells (HEK293, HepG2) at effective SrtA-inhibitory concentrations (up to 200 μM).

  • Hemolysis: Glucodistylin derivatives typically show <5% hemolysis of rabbit erythrocytes, indicating membrane safety for host cells.

  • Solubility: The glycoside (Glucodistylin) has superior water solubility compared to the aglycone, making it an ideal candidate for oral formulations where gut microbiota can hydrolyze it into the active Taxifolin.

References

  • Wang, L., et al. (2021). "Taxifolin, an Inhibitor of Sortase A, Interferes With the Adhesion of Methicillin-Resistant Staphylococcal aureus."[3] Frontiers in Microbiology. Available at: [Link]

  • An, J., et al. (2011). "Antibacterial and synergy of a flavanonol rhamnoside with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA)."[7] Phytomedicine. Available at: [Link]

  • Ahamed, S. T., & Lakshmi, T. (2018). "Antibacterial activity of taxifolin isolated from Acacia catechu leaf extract-An in vitro study." International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Kim, S. H., et al. (2008). "Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase." Archives of Pharmacal Research. Available at: [Link]

  • Besharati, F., et al. (2022). "Antibacterial and antibiofilm activities of taxifolin against vancomycin-resistant S. aureus (VRSA)." Baghdad Journal of Biochemistry and Applied Biological Sciences. Available at: [Link]

Sources

Foundational

Technical Guide: Glucodistylin-Mediated Chemical Ecology in Fagus sylvatica Defense

Executive Summary: The Defense Paradox This guide examines the phytochemical role of Glucodistylin (a dihydroflavonol glycoside) within the pathosystem of European Beech (Fagus sylvatica) and the Beech Scale insect (Cryp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Defense Paradox

This guide examines the phytochemical role of Glucodistylin (a dihydroflavonol glycoside) within the pathosystem of European Beech (Fagus sylvatica) and the Beech Scale insect (Cryptococcus fagisuga).

Contrary to classical "toxin-defense" models where high secondary metabolite concentrations correlate with resistance, Glucodistylin presents a chemical ecology paradox .[1][2] High tissue concentrations of Glucodistylin are positively correlated with heavy C. fagisuga infestation.[2] This suggests that while Glucodistylin is part of the tree's induced defense response, the scale insect has evolved a specialized metabolic tolerance, effectively neutralizing this compound or using it as a kairomone for host selection.[1]

For researchers and drug developers, Glucodistylin is not a candidate for direct bio-pesticide development, but rather a critical biomarker for host susceptibility and a target for metabolic pathway modulation in resistance breeding programs.[1]

Chemical Identity & Mechanism[1][2]

Structural Characterization

Glucodistylin is a glycoside of distylin (a dihydroflavonol).[2] It exists in specific enantiomeric forms within the bark of Fagus sylvatica.

  • Chemical Name: (2R,3R)-Glucodistylin / (2S,3S)-Glucodistylin[2][3]

  • Class: Flavonoid (Dihydroflavonol glycoside)[2]

  • Aglycone: Distylin (structurally related to Taxifolin/Dihydroquercetin but distinct in hydroxylation patterns).[2]

  • Localization: Concentrated in the parenchyma of the inner and outer bark.

The Mechanism of "Failed Defense"

In a resistant interaction, phenolic glycosides typically act as feeding deterrents or toxins.[1] However, in the Fagus-Cryptococcus interaction, the mechanism operates as follows:

  • Induction: Mechanical injury and probing by C. fagisuga stylets induce the phenylpropanoid pathway in Fagus bark.[2]

  • Accumulation: Glucodistylin and related taxifolin-glycosides accumulate significantly in the infested tissue.[2]

  • Detoxification: Unlike generalist herbivores, C. fagisuga possesses specialized enzymatic machinery (likely P450 monooxygenases or glycosyl hydrolases) that detoxifies these specific flavonoids.[1]

  • Outcome: The insect thrives on high-Glucodistylin trees.[2] Conversely, concentrations of Coniferin (a phenylpropanoid precursor) are observed to decrease in infested tissues, suggesting a metabolic shunt away from lignification precursors toward soluble flavonoid glycosides.[1]

Data Analysis: Phenolic Shifts in Infested Bark[1][3]

The following table summarizes the quantitative shifts in bark phytochemistry observed during heavy C. fagisuga infestation (Dübeler et al., 1997).

Compound ClassSpecific MetaboliteTrend in Infested TissueEcological Interpretation
Flavonoid Glycoside (2R,3R)-Glucodistylin Significant Increase (+++) Induced defense; ineffective against specialized scale.[2]
Flavonoid Glycoside (2S,3S)-Glucodistylin Significant Increase (+++) Induced defense; ineffective against specialized scale.[2]
Flavonoid Glycoside Taxifolin-xylopyranosideIncrease (++) Co-accumulates with Glucodistylin.[2]
Phenylpropanoid Cis-ConiferinDecrease (---) Depletion of lignin precursors; potential cell wall weakening.[2]
Flavan-3-ol CatechinNo Change (=)Constitutive baseline defense; not induced.[2]
Phenylpropanoid SyringinNo Change (=)Constitutive; not involved in specific response.[2]

Experimental Protocols

Extraction and Isolation of Glucodistylin

Objective: Isolate Glucodistylin from Fagus sylvatica bark for bioassays or standardization.

Reagents: Methanol (MeOH), HPLC-grade Water, Sephadex LH-20.[1][2]

Workflow:

  • Harvest: Collect bark strips (5 x 10 cm) from heavily infested F. sylvatica trees (visual confirmation of white wax wool).

  • Lyophilization: Freeze-dry bark samples immediately to prevent enzymatic degradation of glycosides.[2] Grind to a fine powder (<0.5 mm).[2]

  • Solvent Extraction:

    • Extract 100g powder with 80% MeOH (aq) at Room Temperature for 24h (3 cycles).

    • Filter and concentrate under reduced pressure (Rotavap) at <40°C to obtain crude extract.[2]

  • Partitioning:

    • Resuspend crude extract in H2O.[2]

    • Partition sequentially with n-Hexane (remove lipids) -> Ethyl Acetate (EtOAc).[2]

    • Note: Glucodistylin is a glycoside and will largely remain in the Water/n-Butanol phase or precipitate at the interface depending on solubility.[2] Collect the polar fraction.

  • Purification (CC):

    • Load polar fraction onto a Sephadex LH-20 column.[2]

    • Elute with MeOH:H2O gradient (starting 10:90 -> 100:0).[2]

    • Monitor fractions via TLC (Silica gel; Mobile phase: EtOAc:Formic Acid:H2O 8:1:1).[2] Look for flavonoid spots (UV 254/366nm).[2]

HPLC-MS Quantification Protocol

Objective: Quantify Glucodistylin levels to assess tree susceptibility.

  • System: HPLC coupled with ESI-MS (Electrospray Ionization).[2][4]

  • Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18, 5 µm, 250 x 4 mm).[1]

  • Mobile Phase:

    • Solvent A: 1% Acetic Acid in Water.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient: 0-5 min (5% B); 5-30 min (linear gradient to 40% B); 30-40 min (wash 100% B).

  • Detection:

    • UV/Vis Diode Array: Monitor at 280 nm (general phenolics) and 350 nm (flavonoids).[2]

    • MS: Negative ion mode (Glucodistylin [M-H]- approx.[2] m/z 465).[2][5]

Pathway Visualization

The following diagram illustrates the feedback loop between the Beech tree's defense induction and the Scale Insect's successful colonization.

G Tree Fagus sylvatica (Host Tree) Injury Stylet Probing & Mechanical Injury Tree->Injury Senses Insect Cryptococcus fagisuga (Scale Insect) Insect->Tree Attacks Detox Insect Detoxification (Metabolic Tolerance) Insect->Detox Enzymatic Processing Pathway Phenylpropanoid Pathway Activation Injury->Pathway Induces Gluco Glucodistylin (Accumulation) Pathway->Gluco Upregulates Conif Cis-Coniferin (Depletion) Pathway->Conif Downregulates Gluco->Insect Ingested Suscept Increased Susceptibility & Colonization Detox->Suscept Enables Survival Suscept->Insect Feedback Loop: Population Growth Fungi Neonectria spp. (Fungal Entry) Suscept->Fungi Facilitates Secondary Infection

Figure 1: The "Failed Defense" Cycle.[2] Host induction of Glucodistylin fails to deter the specialized scale insect, leading to sustained colonization and subsequent fungal infection.[1]

References

  • Dübeler, A., Voltmer, G., Gora, V., Lunderstädt, J., & Zeeck, A. (1997).[1][6] Phenols from Fagus sylvatica and their role in defence against Cryptococcus fagisuga.[2][3][4][6] Phytochemistry, 45(1), 51-57.[1][3][7] Link

  • Lunderstädt, J. (1998).[1] The defensive reaction of the Beech (Fagus sylvatica L.) against the Beech Scale (Cryptococcus fagisuga Lind.).[8][9] Effect of Environmental Factors on the Life Cycle of Arthropods.

  • Vagias, C., et al. (2011).[1][4] Phenols in Leaves and Bark of Fagus sylvatica as Determinants of Insect Occurrences.[4] International Journal of Molecular Sciences. Link[2]

  • Wargo, P. M. (1988).[1] Amino nitrogen and phenolic constituents of bark of American beech, Fagus grandifolia, and susceptibility to Cryptococcus fagisuga.[1] Canadian Journal of Forest Research, 18(7), 799-803.[1] Link[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Solvent Systems for Glucodistylin Isolation Using Sephadex LH-20

Part 1: Executive Summary Glucodistylin (Taxifolin 3-O-glucoside) is a bioactive dihydroflavonol glycoside found in Distylium racemosum, Larix species, and Cudrania tricuspidata. Its isolation presents a specific chromat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Glucodistylin (Taxifolin 3-O-glucoside) is a bioactive dihydroflavonol glycoside found in Distylium racemosum, Larix species, and Cudrania tricuspidata. Its isolation presents a specific chromatographic challenge: separating the polar glycoside from its aglycone (Taxifolin) and co-occurring polymeric proanthocyanidins without irreversible adsorption or degradation.

While silica gel chromatography often leads to irreversible adsorption of polar glycosides, Sephadex LH-20 offers a superior, non-destructive alternative. This guide details a "Dual-Interaction" solvent strategy that exploits both the molecular sieving and hydrogen-bonding capabilities of Sephadex LH-20 to isolate Glucodistylin with high purity (>95%).

Part 2: Scientific Foundation & Mechanism

The "Dual-Interaction" Mechanism

To isolate Glucodistylin effectively, one must understand that Sephadex LH-20 does not operate solely as a Size Exclusion Chromatography (SEC) medium. It functions through a hybrid mechanism:

  • Molecular Sieving (Size Exclusion): The hydroxypropylated dextran beads create a porous network. Larger molecules (Glucodistylin, MW ~466 Da) are excluded from smaller pores and elute earlier than smaller molecules (Taxifolin Aglycone, MW ~304 Da).

  • Adsorption (Hydrogen Bonding): The ether linkages in the dextran matrix act as hydrogen bond acceptors. Phenolic hydroxyl groups on flavonoids act as donors.

    • Aglycones: Possess a hydrophobic core and accessible OH groups, leading to stronger adsorption and later elution.

    • Glycosides: The glucose moiety increases water solubility and steric bulk, reducing the planar adsorption to the matrix. Consequently, glycosides elute before aglycones.

Solvent System Thermodynamics

The choice of solvent modulates the adsorption strength.

  • Water (The Competitor): Water is a strong hydrogen bond donor/acceptor. In high-water mobile phases, water molecules compete with the flavonoid for binding sites on the Sephadex matrix, effectively "displacing" the analyte. However, high water content can cause hydrophobic aglycones to precipitate or adsorb via hydrophobic interactions (Reversed-Phase behavior).

  • Methanol (The Solubilizer): Methanol disrupts hydrophobic interactions and provides solubility.

  • The Gradient Strategy: A step gradient from Water/Methanol (90:10) to Methanol (100%) allows for the sequential elution of:

    • Sugars/Salts (Void Volume)

    • Glucodistylin (Target)

    • Taxifolin (Aglycone)

    • Polymeric Tannins (Requires Acetone wash)

Part 3: Visualization of Workflows

Diagram 1: Isolation Workflow

This flowchart outlines the position of Sephadex LH-20 in the broader extraction pipeline.

Glucodistylin_Workflow Plant_Material Plant Material (Distylium racemosum) Extraction Extraction (LuOH/H2O or EtOH/H2O) Plant_Material->Extraction Partition L-L Partition (Ethyl Acetate Fraction) Extraction->Partition Remove Lipids (Hexane) Concentrate EtOAC LH20_Column Sephadex LH-20 (Primary Isolation) Partition->LH20_Column Load Sample Frac_A Fraction A: Sugars/Salts LH20_Column->Frac_A 0-10% MeOH Frac_B Fraction B: Glucodistylin (Target) LH20_Column->Frac_B 30-50% MeOH Frac_C Fraction C: Aglycones (Taxifolin) LH20_Column->Frac_C 80-100% MeOH Polishing Prep-HPLC / Recrystallization Frac_B->Polishing Final_Product Pure Glucodistylin (>95%) Polishing->Final_Product

Caption: Step-wise isolation workflow focusing on the fractionation capability of Sephadex LH-20.

Part 4: Detailed Protocol

Materials & Reagents
  • Stationary Phase: Sephadex LH-20 (Cytiva/GE Healthcare).

  • Solvents: Methanol (HPLC Grade), Deionized Water (Milli-Q), Acetone (for column washing).

  • Column: Borosilicate glass column (e.g., 2.5 cm x 50 cm for 2-5g extract).

Column Packing & Swelling (Critical)
  • Swelling: Suspend Sephadex LH-20 in Methanol:Water (20:80) . Allow to swell for at least 4 hours (overnight is preferred) at room temperature.

    • Note: LH-20 swells differently in different solvents.[1][2][3] Packing in the starting solvent (low MeOH) prevents bed shrinkage during the run.

  • Packing: Pour the slurry into the column in one continuous motion to avoid layering. Equilibrate with 3 bed volumes of the starting solvent (20% MeOH).

Sample Preparation
  • Dissolve the Ethyl Acetate fraction (containing Glucodistylin) in the minimum volume of Methanol .

  • Crucial Step: If the sample is not fully soluble in the starting mobile phase (20% MeOH), dissolve it in a small amount of MeOH and mix with a small amount of dry Sephadex LH-20 powder. Evaporate the solvent to create a dry-load powder, then pour this onto the top of the packed bed.

Elution Protocol (Step Gradient)

Execute the following step gradient. Collect fractions of approx. 10-15 mL (depending on column size).

StepSolvent System (v/v)Volume (Bed Volumes)Target EluatesMechanism
1 MeOH : H2O (10:90) 2 BVSimple Sugars, Salts, Phenolic AcidsSize Exclusion (Small/Polar)
2 MeOH : H2O (30:70) 2 BVGlucodistylin (Starts eluting) Balanced Adsorption/Solubility
3 MeOH : H2O (50:50) 2 BVGlucodistylin (Main Fraction) Optimal desorption of glycosides
4 MeOH : H2O (80:20) 2 BVTaxifolin (Aglycone), QuercetinHydrophobic Displacement
5 Acetone : H2O (70:30) 2 BVProanthocyanidins, TanninsH-Bond Breaking (Wash)
Fraction Analysis
  • TLC: Silica Gel 60 F254 plates.

  • Mobile Phase: Ethyl Acetate:Formic Acid:Water (85:10:15).

  • Detection: UV 254 nm (quenching) and Ferric Chloride spray (Blue/Black spot for phenols).

  • Observation: Glucodistylin will appear as a dark spot under UV, typically at lower Rf than Taxifolin due to the sugar moiety.

Part 5: Troubleshooting & Optimization

Diagram 2: Molecular Interaction Mechanism

Understanding why separation fails is key to troubleshooting.

Interaction_Mechanism cluster_0 Sephadex Matrix (Stationary Phase) cluster_1 Solute Interactions Dextran Cross-linked Dextran (Ether Linkages) Gluco Glucodistylin (Glycoside) Dextran->Gluco Weak H-Bonding (Steric Hindrance) Aglycone Taxifolin (Aglycone) Dextran->Aglycone Strong H-Bonding + Hydrophobic Interaction Elution1 Early Fraction Gluco->Elution1 Elutes First (30-50% MeOH) Elution2 Late Fraction Aglycone->Elution2 Elutes Later (80-100% MeOH)

Caption: Differential interaction strengths causing separation. Glycosides bind less tightly than aglycones.

Common Issues
  • Co-elution of Aglycones: If Taxifolin co-elutes with Glucodistylin, the Methanol concentration increased too quickly. Solution: Extend the 30% and 40% MeOH steps.

  • Irreversible Adsorption: If the column turns dark brown and compounds stop eluting, polymeric tannins are trapped. Solution: Wash with Acetone:Water (70:30) . Do not use 100% Acetone as it may shrink the beads excessively.

  • Bed Shrinkage: If the gel bed collapses during the gradient, the solvent transition was too drastic. Solution: Use smaller gradient steps (e.g., 10% increments).

References

  • Mottaghipisheh, J., & Iriti, M. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4146.

  • Cytiva. (n.d.). Sephadex LH-20: Chromatography medium for molecular sizing of natural products.[3][4] Cytiva Life Sciences Instructions.

  • Zhang, X., et al. (2022). Isolation and purification of 12 flavonoid glycosides from Ginkgo biloba extract using Sephadex LH-20 and preparative HPLC. Zeitschrift für Naturforschung C, 78(1-2).[5]

  • Kim, J. S., et al. (2008). Isolation of Taxifolin glycosides from Cudrania tricuspidata. Phytochemistry. (Referenced within Review [1]).

Sources

Application

Glucodistylin solubility in DMSO and methanol for bioassays

Application Note: Solubilization and Handling of Glucodistylin for Biological Assays Part 1: Executive Summary & Physicochemical Context Glucodistylin is a dihydroflavonol glycoside isolated from sources such as Distyliu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of Glucodistylin for Biological Assays

Part 1: Executive Summary & Physicochemical Context

Glucodistylin is a dihydroflavonol glycoside isolated from sources such as Distylium racemosum, Agrimonia pilosa, and Quercus acutissima. While its glycosidic moiety (glucose) imparts slight hydrophilicity compared to its aglycone (Taxifolin), it remains sparingly soluble in pure aqueous buffers, presenting a "crash-out" risk during cellular treatments.

This guide provides a standardized protocol for solubilizing Glucodistylin using Dimethyl Sulfoxide (DMSO) as the primary vehicle for bioassays and Methanol (MeOH) for analytical quantification, ensuring experimental reproducibility and minimizing solvent-induced cytotoxicity.

Solubility Logic: The "Amphiphilic Paradox"

Glucodistylin possesses a hydrophobic flavonoid core (chromen-4-one) and a hydrophilic sugar tail.

  • Water: The crystal lattice energy of the solid compound often overcomes the hydration energy provided by water, leading to poor solubility (< 1 mg/mL).

  • DMSO: A dipolar aprotic solvent that disrupts the crystal lattice via strong dipole-dipole interactions with the flavonoid core and hydrogen bonding with the hydroxyl groups, allowing high-concentration stocks (> 20 mg/mL).

  • Methanol: Excellent for disrupting hydrogen bond networks, making it ideal for extraction and chromatography, but unsuitable for direct cell incubation due to high volatility and toxicity.

Part 2: Visualized Workflows (Graphviz)

Figure 1: Critical Path for Bioassay Preparation

Caption: Step-by-step workflow from powder to cellular treatment, emphasizing the "Intermediate Dilution" step to prevent precipitation shock.

BioassayWorkflow Powder Glucodistylin Powder (Store -20°C, Desiccated) Weigh Weighing (Avoid Humidity) Powder->Weigh Equilibrate to RT DMSO_Stock Primary Stock 10-50 mM in 100% DMSO (Vortex until Clear) Weigh->DMSO_Stock Add Anhydrous DMSO QC_Check Visual QC (Check for Turbidity) DMSO_Stock->QC_Check QC_Check->DMSO_Stock If Turbid: Sonicate/Warm Inter_Dilution Intermediate Dilution (1:10 in Media/Buffer) QC_Check->Inter_Dilution Stepwise Dilution Final_Well Cell Treatment Final DMSO < 0.5% Inter_Dilution->Final_Well Final Application

Figure 2: Solvent Interaction Mechanism

Caption: Molecular interaction logic dictating solvent choice. DMSO bridges the gap between the hydrophobic core and hydrophilic glucose.

SolubilityLogic Glucodistylin Glucodistylin (Amphiphilic) Water Culture Media (Aqueous) Glucodistylin->Water Potential Precipitation (If DMSO < 0.1%) DMSO DMSO (Dipolar Aprotic) DMSO->Glucodistylin Solvates Hydrophobic Core (Dipole interactions) DMSO->Water Miscible (Exothermic mixing)

Part 3: Detailed Protocols

Protocol A: Preparation of DMSO Stock Solution (Bioassay Grade)

Purpose: To create a stable, high-concentration master stock for long-term storage and cellular assays.

  • Reagent Quality: Use DMSO, Anhydrous (≥99.9%) , sterile-filtered. Avoid "molecular biology grade" DMSO that has been opened for months; DMSO is hygroscopic, and absorbed water reduces solubility.

  • Calculation:

    • Molecular Weight (Glucodistylin): ~466.4 g/mol .[1]

    • Target Concentration: 10 mM (Recommended) or up to 50 mM.

    • Example: To make 1 mL of 10 mM stock, weigh 4.66 mg of powder.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial.

    • Vortex vigorously for 30-60 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Glucodistylin is heat-stable at this temperature for short durations.

  • Storage: Aliquot into amber glass vials (or polypropylene) to avoid repeated freeze-thaw cycles. Store at -20°C .

Protocol B: Serial Dilution for Cell Culture (The "No-Crash" Method)

Purpose: To introduce the hydrophobic compound into aqueous media without precipitation.

Warning: Direct addition of high-concentration DMSO stock (e.g., 100% DMSO) into a large volume of cold media often causes "shock precipitation"—micro-crystals form that are invisible to the naked eye but cause assay artifacts (false toxicity).

  • Pre-warm Media: Ensure cell culture media is at 37°C.

  • Intermediate Step (100x -> 10x):

    • Dilute the 10 mM DMSO stock 1:10 into a sterile tube containing media (or PBS).

    • Result: 1 mM Glucodistylin in 10% DMSO.

    • Vortex immediately.

  • Final Dosing (10x -> 1x):

    • Pipette the Intermediate Solution into the cell wells.

    • Example: Adding 10 µL of Intermediate to 90 µL of well volume.

    • Final Concentration: 100 µM Glucodistylin.

    • Final DMSO: 1.0% (Note: If your cells are sensitive, start with a lower stock concentration to keep Final DMSO < 0.5%).

Protocol C: Methanol Solubilization (Analytical Only)

Purpose: For HPLC/MS quantification or coating surfaces. Do NOT use for live cell assays.

  • Solubility Profile: Glucodistylin dissolves readily in Methanol (MeOH) at 1-5 mg/mL.

  • Procedure:

    • Dissolve powder in HPLC-grade Methanol.

    • Filter through a 0.22 µm PTFE (hydrophobic) filter before injection.

    • Note: Methanol stocks degrade faster than DMSO stocks due to evaporation. Prepare fresh.

Part 4: Solvent Compatibility & Toxicity Table

ParameterDMSO (Dimethyl Sulfoxide)Methanol (MeOH)Aqueous Buffer (PBS/Media)
Solubility (Glucodistylin) High (> 20 mg/mL)High (> 10 mg/mL)Low (< 1 mg/mL)
Primary Use Cell Culture / BioassaysHPLC / ExtractionFinal Assay Buffer
Cell Toxicity Threshold < 0.5% v/v (Cell line dependent)< 0.1% v/v (Highly Toxic)N/A (Biocompatible)
Volatility Low (Boiling Pt: 189°C)High (Boiling Pt: 64.7°C)N/A
Storage Stability High (if kept dry/frozen)Moderate (evaporation risk)Low (hydrolysis risk)

Part 5: References

  • PubChem. (2025).[1][2] Glucodistylin (Compound CID 14187088).[3] National Library of Medicine. [Link]

  • Waksmundzka-Hajnos, M., et al. (2025).[4] Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. ResearchGate. [Link]

  • Jamalzadeh, L., et al. (2016). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. BioMed Research International. [Link]

  • Li, W., et al. (2016).[5] Solubility challenges of beta-glucan and glycosides in DMSO. ResearchGate Application Discussion. [Link]

Sources

Method

Application Note: A Practical Guide to the Structural Elucidation of Glucodistylin Using 2D NMR Spectroscopy

Abstract The unambiguous structural determination of natural products is a cornerstone of drug discovery and chemical biology. Glucodistylin, a flavonoid glycoside isolated from sources like Agrimonia pilosa, presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous structural determination of natural products is a cornerstone of drug discovery and chemical biology. Glucodistylin, a flavonoid glycoside isolated from sources like Agrimonia pilosa, presents a common yet intricate structural challenge involving a polycyclic aglycone, a sugar moiety, a critical glycosidic linkage, and defined stereochemistry.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the strategic application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to fully elucidate the structure of Glucodistylin. We move beyond a simple listing of techniques, offering a logical workflow that explains the causality behind experimental choices. Detailed, step-by-step protocols for sample preparation and the acquisition of COSY, HSQC, HMBC, and NOESY/ROESY experiments are provided, grounded in the principles of modern NMR spectroscopy.[3][4] The guide emphasizes the synthesis of data from this orthogonal suite of experiments to assemble the final structure, with a particular focus on establishing long-range connectivity and relative stereochemistry.

Introduction: The Structural Puzzle of Glucodistylin

Glucodistylin is a flavanone glycoside, a class of natural products known for their diverse biological activities. Its structure consists of a C15 flavanone core (rings A, B, and C) attached to a glucose molecule via a glycosidic bond.[5] The precise determination of its constitution, including the exact point of glycosylation and the relative stereochemistry of the chiral centers on the C-ring, is critical for understanding its structure-activity relationship (SAR) and potential therapeutic applications.

While Mass Spectrometry (MS) can provide the molecular formula (C₂₁H₂₂O₁₂), it cannot define the connectivity or stereochemistry.[5] For this, NMR spectroscopy is the most powerful and definitive tool available to chemists.[4][6][7] This guide details the integrated use of a suite of 2D NMR experiments to solve this molecular puzzle from first principles.

Target Structure: (2S,3S)-(-)-Glucodistylin

Figure 1: Chemical structure of (2S,3S)-(-)-Glucodistylin.[5]

The Strategic NMR Workflow

The structure elucidation process is not a random application of experiments but a logical sequence of inquiry. Each experiment answers specific questions, with the results of one informing the interpretation of the next. Our strategy involves assembling molecular fragments first and then connecting them to build the complete picture.

G cluster_prep Phase 1: Preparation & Initial Survey cluster_fragments Phase 2: Fragment Assembly cluster_connect Phase 3: Global Connectivity & Stereochemistry cluster_final Phase 4: Finalization Sample Sample Prep & Purity Check OneD 1D NMR (¹H, ¹³C, DEPT) Sample->OneD Initial Data COSY ¹H-¹H COSY (Identify Spin Systems) OneD->COSY Proton Census HSQC ¹H-¹³C HSQC (Assign CHn Groups) COSY->HSQC Proton Networks HMBC ¹H-¹³C HMBC (Connect Fragments & Quaternary Carbons) COSY->HMBC HSQC->HMBC Protonated Carbon Map NOESY NOESY/ROESY (Through-Space Proximity & Stereochemistry) HMBC->NOESY Planar Structure Structure Final Structure Assignment NOESY->Structure 3D Information

Diagram 1: Strategic workflow for 2D NMR-based structure elucidation.

Protocol: High-Fidelity Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample.[8][9] Impurities, particulates, or paramagnetic species can degrade spectral quality, leading to broad lines and ambiguous results.

Protocol 1: Sample Preparation for Natural Products

  • Purity Assessment: Ensure the isolated Glucodistylin is of high purity (>95%), as confirmed by LC-MS or a preliminary ¹H NMR spectrum.

  • Mass Determination: Accurately weigh 5-10 mg of the sample for ¹H and heteronuclear experiments. While less can be used with modern cryoprobes, this amount provides excellent signal-to-noise for all experiments in a reasonable timeframe.[8][10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For polar glycosides like Glucodistylin, DMSO-d₆ or Methanol-d₄ are excellent choices.[2] Ensure the solvent is from a fresh, sealed ampoule to minimize water contamination.

  • Dissolution: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial. Vortex gently to ensure complete dissolution. The solution must be homogeneous and transparent.[10][11]

  • Filtration: To remove any microscopic solid particles that can ruin magnetic field homogeneity, filter the solution through a pipette plugged with a small amount of glass wool directly into a high-quality, clean 5 mm NMR tube.[9]

  • Degassing (Optional but Recommended): For high-quality NOESY/ROESY experiments, dissolved oxygen, which is paramagnetic, should be removed. This can be achieved by the freeze-pump-thaw method (at least three cycles) for best results.[9][12]

  • Final Check: The final sample volume in the tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[10]

Step-by-Step Structure Assembly with 2D NMR

¹H-¹H COSY: Mapping the Proton Networks
  • Causality & Purpose: The Correlation Spectroscopy (COSY) experiment is the starting point for mapping the molecule's framework. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[13] This allows for the tracing of contiguous proton networks, effectively breaking the molecule down into independent "spin systems." For Glucodistylin, we expect to see distinct spin systems for the A-ring, the B-ring, the C-ring, and the glucose moiety.

  • Data Interpretation: In a COSY spectrum, both axes represent the ¹H chemical shift. The 1D spectrum appears on the diagonal. Off-diagonal peaks, or "cross-peaks," indicate that the two protons at the corresponding diagonal positions are coupled.[14] By "walking" from one cross-peak to the next, one can trace out the entire chain of coupled protons.

Protocol 2: ¹H-¹H COSY Acquisition

ParameterRecommended ValueRationale
Pulse Program cosygpqf (or similar)Gradient-selected, phase-sensitive for clean spectra and good resolution.
Spectral Width 12-15 ppmTo cover the full range of aromatic and aliphatic protons.
Acquisition Time ~0.25 sBalances resolution and experiment time.
Number of Scans 2-4Typically sufficient for good S/N with 5-10 mg of sample.
Increments (F1) 256-512Determines resolution in the indirect dimension.
Processing Sine-bell window functionEnhances resolution to better resolve fine coupling patterns.
¹H-¹³C HSQC: Linking Protons to their Carbons
  • Causality & Purpose: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH).[15] Its primary function is to unambiguously assign the ¹³C chemical shift for all protonated carbons (CH, CH₂, and CH₃). It is highly sensitive and provides a clean map of one-bond connections.[3]

  • Data Interpretation: The HSQC spectrum is a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak represents a direct C-H bond. By combining this with a DEPT-135 experiment (which distinguishes CH/CH₃ from CH₂ signals), one can create a complete assignment of all protonated carbons.

Protocol 3: ¹H-¹³C HSQC Acquisition

ParameterRecommended ValueRationale
Pulse Program hsqcedetgpsisp2.2 (or similar)Edited HSQC provides phase information to distinguish CH/CH₃ from CH₂.
¹H Spectral Width 12-15 ppmMatch the proton dimension of the COSY.
¹³C Spectral Width 180-200 ppmCovers the full range of expected carbon shifts for a flavonoid glycoside.
¹JCH Coupling 145 HzAn average value suitable for both sp² and sp³ C-H bonds.
Number of Scans 4-8Slightly more scans than COSY due to lower ¹³C sensitivity.
Increments (F1) 256Provides sufficient resolution in the carbon dimension.
¹H-¹³C HMBC: Bridging the Gaps
  • Causality & Purpose: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for elucidating the complete carbon skeleton.[16] It detects correlations between protons and carbons over two to four bonds (²JCH, ³JCH, sometimes ⁴JCH). This is the key experiment for connecting the independent spin systems identified by COSY. Crucially, it allows for the identification of non-protonated (quaternary) carbons and establishes the connectivity across heteroatoms like oxygen, which is essential for locating the glycosidic linkage.[17][18]

  • Data Interpretation: For Glucodistylin, the following HMBC correlations are mission-critical:

    • Glycosidic Linkage: A correlation from the anomeric proton of the glucose (H-1'') to a carbon in the flavanone C-ring (C-3) provides definitive proof of the linkage position.[19]

    • Inter-ring Connections: Correlations from protons on one ring to carbons on an adjacent ring (e.g., from H-2 on the C-ring to carbons on the B-ring) establish the overall flavanone framework.

    • Quaternary Carbons: Correlations from multiple nearby protons to a carbon with no signal in the HSQC spectrum identify it as a quaternary carbon (e.g., C-4, C-5, C-7, C-8a).

G cluster_Flavonoid Flavonoid Core cluster_Glucose Glucose Moiety C3 C-3 H2 H-2 C1_prime C-1' (B-Ring) H2->C1_prime ²JCH: C-B Ring Connection C4 C-4 (Carbonyl) H2->C4 ²JCH: C-Ring Connectivity H6 H-6 (A-Ring) C5 C-5 H6->C5 ²JCH: A-Ring Quaternary C C7 C-7 H6->C7 ²JCH: A-Ring Quaternary C H1_double_prime H-1'' (Anomeric) H1_double_prime->C3 ³JCH: Key Glycosidic Linkage

Diagram 2: Critical HMBC correlations for assembling Glucodistylin.

Protocol 4: ¹H-¹³C HMBC Acquisition

ParameterRecommended ValueRationale
Pulse Program hmbcgplpndqfGradient-selected, optimized for long-range couplings.
¹H Spectral Width 12-15 ppmMatch other experiments.
¹³C Spectral Width 180-200 ppmMatch other experiments.
Long-Range J Optimized for 8 HzA good compromise to observe both ²JCH and ³JCH correlations.
Number of Scans 8-16Requires more scans than HSQC as long-range correlations are weaker.
Increments (F1) 512Higher resolution in F1 is beneficial for resolving closely spaced quaternary carbon signals.
NOESY/ROESY: Unveiling 3D Structure
  • Causality & Purpose: After establishing the planar structure, the final step is to determine the relative stereochemistry. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[20][21] A NOESY (or ROESY) experiment maps these spatial proximities.

  • Choosing NOESY vs. ROESY: For small-to-medium sized molecules like Glucodistylin (MW ~466 g/mol ), the NOE effect can be very weak or near zero, making NOESY spectra difficult to interpret.[22][23] The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often a better choice in this molecular weight range because the ROE is always positive and unambiguous.[12][22]

  • Data Interpretation:

    • C-Ring Stereochemistry: The key to determining the relative stereochemistry at C-2 and C-3 is the spatial relationship between H-2 and H-3. A strong ROE correlation between H-2 and H-3 indicates they are on the same face of the ring (cis). The absence of this correlation, coupled with correlations from H-2 and H-3 to different protons on the B-ring, would suggest a trans relationship. For (2S,3S)-Glucodistylin, a trans configuration is expected.

    • Glycosidic Linkage Confirmation: A clear ROE between the anomeric proton (H-1'') and the aglycone proton it is attached to (H-3) confirms their spatial proximity, validating the HMBC result.

G H3 H-3 H2 H-2 B_Ring_H B-Ring Protons (H-2', H-6') H2->B_Ring_H NOE/ROE H1_double_prime H-1'' (Anomeric) H1_double_prime->H3 NOE/ROE

Diagram 3: Key NOESY/ROESY correlations defining stereochemistry.

Protocol 5: 2D ROESY Acquisition

ParameterRecommended ValueRationale
Pulse Program roesyesgpph (or similar)Standard ROESY with spin-lock and gradient selection.
Spectral Width 12-15 ppmMatch other experiments.
Mixing Time 200-400 msAllows sufficient time for ROE buildup. May require optimization.
Number of Scans 16-32ROE signals are often weak, requiring more signal averaging.
Increments (F1) 256-512Good resolution is needed to distinguish true ROEs from artifacts.

Summary and Data Synthesis

The final step is to integrate the information from all experiments. The COSY defines the proton spin systems, the HSQC assigns their directly attached carbons, the HMBC connects these fragments and places the quaternary carbons, and the ROESY/NOESY establishes the relative 3D arrangement of the atoms.

Table 1: Summary of 2D NMR Experiments for Glucodistylin Elucidation

ExperimentInformation ProvidedKey Insights for Glucodistylin
¹H-¹H COSY Through-bond H-H correlations (2-3 bonds)Identifies separate spin systems for the A-ring, B-ring, C-ring, and glucose moiety.
¹H-¹³C HSQC Direct one-bond H-C correlationsAssigns all protonated carbons (CH, CH₂, CH₃). Correlates every proton signal to a specific carbon signal.
¹H-¹³C HMBC Through-bond H-C correlations (2-4 bonds)Crucial for: 1. Connecting A, B, and C rings. 2. Identifying the glycosidic linkage (H-1'' to C-3). 3. Assigning all quaternary carbons.
NOESY/ROESY Through-space H-H correlations (< 5 Å)Crucial for: 1. Determining relative stereochemistry at C-2 and C-3. 2. Confirming the conformation around the glycosidic bond.

By meticulously analyzing and cross-referencing the data from this suite of experiments, the complete and unambiguous structure of Glucodistylin, including its constitution, glycosylation site, and relative stereochemistry, can be confidently determined.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Bax, A., & Subramanian, S. (1986). Sensitivity-enhanced two-dimensional heteronuclear shift correlation NMR spectroscopy. Journal of Magnetic Resonance, 67(3), 565-569. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. [Link]

  • Kutateladze, A. G. (Ed.). (2016). NMR in Natural Products Chemistry. Wiley. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14187088, Glucodistylin. Retrieved from [Link]

  • Hilaris Publisher (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Journal of Chemical Sciences. [Link]

  • Martin, G. E., & Zektzer, A. S. (1988). Long-range two-dimensional heteronuclear chemical shift correlation. Magnetic Resonance in Chemistry, 26(8), 631-652. [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. [Link]

  • ACD/Labs (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Bothner-By, A. A., Stephens, R. L., Lee, J., Warren, C. D., & Jeanloz, R. W. (1984). Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame. Journal of the American Chemical Society, 106(3), 811-813. [Link]

  • PubChem (n.d.). Glucodistylin. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]

  • Organic Spectroscopy International (2014). NOESY and ROESY. Retrieved from [Link]

  • Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. [Link]

  • ACD/Labs (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. Retrieved from [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. Retrieved from [Link]

  • University College London (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Royal Society of Chemistry (2016). NMR characterisation of natural products derived from under-explored microorganisms. In Nuclear Magnetic Resonance: Volume 45. [Link]

  • Chemistry LibreTexts (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • ResearchGate (n.d.). 2D NMR spectra of the glycosidic linkages and nonreducing termini of... Retrieved from [Link]

  • ResearchGate (n.d.). 2D nuclear magnetic resonance (NMR) analyses of the glycosidic linkages... Retrieved from [Link]

  • YouTube (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • YouTube (2021). Structural Analyses of Carbohydrates by NMR From Glycobiology to New Applications. Retrieved from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(17), 9743–9792. [Link]

  • Strawberry Genome (n.d.). (2S,3S)-(-)-Glucodistylin. Retrieved from [Link]

  • YouTube (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. Retrieved from [Link]

  • Oxford Academic (2015). Structural elucidation of the O-antigen polysaccharide from Escherichia coli O125ac and biosynthetic aspects thereof. Glycobiology, 25(7), 746–755. [Link]

Sources

Application

Application Note: DPPH Radical Scavenging Assay Protocol for Glucodistylin

Abstract & Scope This application note provides a rigorous, standardized protocol for quantifying the free radical scavenging activity of Glucodistylin (Taxifolin-3-O-glucoside / Distylin-glucoside) using the 1,1-Dipheny...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a rigorous, standardized protocol for quantifying the free radical scavenging activity of Glucodistylin (Taxifolin-3-O-glucoside / Distylin-glucoside) using the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) assay. Glucodistylin, a dihydroflavonol glycoside found in Distylium racemosum and Rhododendron species, exhibits antioxidant potential primarily through its B-ring catechol moiety. This guide addresses solubility challenges, reaction kinetics specific to flavonoid glycosides, and data analysis for accurate IC50 determination.

Scientific Background

The DPPH Mechanism

The DPPH assay is a mixed-mode assay involving both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

  • State A (Radical): DPPH[1][2]• (purple,

    
     nm) is a stable free radical protected by steric hindrance.
    
  • State B (Reduced): Upon accepting a hydrogen atom or electron from an antioxidant (A-H), it becomes DPPH-H (yellow, hydrazine form).

Glucodistylin Specifics[3]
  • Chemical Nature: Glucodistylin is the 3-O-glucoside of Taxifolin (Dihydroquercetin).

  • Structure-Activity Relationship (SAR): Unlike planar flavonols (e.g., Quercetin), Glucodistylin has a saturated C2-C3 bond, breaking the conjugation between the A and B rings. Consequently, its antioxidant capacity relies heavily on the 3',4'-dihydroxyphenyl (catechol) group on the B-ring.

  • Glycosylation Effect: The glucose moiety at position C3 blocks the 3-OH group, a key site for radical scavenging in aglycones. Therefore, Glucodistylin typically shows slightly higher IC50 values (lower potency) than its aglycone, Taxifolin, but offers superior water solubility/bioavailability.

Materials & Reagents

ComponentSpecificationRecommended Source/Grade
Glucodistylin Purity

98% (HPLC)
Isolated from D. racemosum or Commercial Std.
DPPH Free Radical, 95%Sigma-Aldrich / Merck
Solvent Methanol (MeOH) or Ethanol (EtOH)HPLC Grade (Critical for low background)
Positive Control Ascorbic Acid or TroloxAnalytical Standard
Plate/Cuvette 96-well clear flat-bottomPolystyrene (solvent resistant)

Experimental Protocol

Stock Solution Preparation
  • Glucodistylin Stock (10 mM): Dissolve accurately weighed Glucodistylin in DMSO or Methanol .

    • Note: While Glucodistylin is water-soluble, organic stock ensures stability and sterility.

    • Calculation: MW of Glucodistylin

      
       466.4  g/mol .[3] To make 1 mL of 10 mM, dissolve 4.66 mg in 1 mL solvent.
      
  • DPPH Stock (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of Methanol.

    • Critical: Prepare fresh daily. Protect from light (amber bottle or foil-wrapped). Sonicate to ensure complete dissolution.

Serial Dilutions

Prepare a concentration range to bracket the expected IC50 (typically 10 - 200


M for glycosides).
  • Dilution Solvent: Methanol (or Ethanol if used for DPPH).[4]

  • Range: 5, 10, 25, 50, 100, 200, 400

    
    M.
    
Assay Procedure (96-Well Plate Format)

This high-throughput format minimizes reagent usage and variability.

  • Blank (B): Add 100

    
    L Methanol + 100 
    
    
    
    L Methanol (Solvent background).
  • Control (C): Add 100

    
    L DPPH Solution  + 100 
    
    
    
    L Methanol (Max absorbance).
  • Sample (S): Add 100

    
    L DPPH Solution  + 100 
    
    
    
    L Glucodistylin dilution .
  • Sample Blank (SB): Add 100

    
    L Methanol + 100 
    
    
    
    L Glucodistylin dilution .
    • Why? To correct for any intrinsic color of the plant extract/compound at high concentrations.

Incubation & Measurement
  • Mixing: Shake plate orbitally for 30 seconds.

  • Incubation: 30 minutes in the dark at Room Temperature (

    
    C).
    
    • Expert Insight: Flavonoid glycosides may have slower kinetics than aglycones. If IC50 drifts significantly between 30 and 60 mins, extend incubation to 60 mins.

  • Read: Measure Absorbance (

    
    ) at 517 nm .
    

Workflow Visualization

DPPH_Assay_Workflow cluster_wells Well Configurations Start Start: Reagent Prep Stock_Prep Prepare Stocks: 1. Glucodistylin (10mM in DMSO) 2. DPPH (0.2mM in MeOH) Start->Stock_Prep Dilution Serial Dilution of Glucodistylin (5 - 400 µM) Stock_Prep->Dilution Plate_Setup 96-Well Plate Setup Dilution->Plate_Setup Control Control: DPPH + Solvent Plate_Setup->Control Sample Sample: DPPH + Glucodistylin Plate_Setup->Sample Sample_Blank Sample Blank: Solvent + Glucodistylin Plate_Setup->Sample_Blank Incubate Incubate 30 min @ 25°C (Dark) Control->Incubate Sample->Incubate Sample_Blank->Incubate Read Measure Absorbance @ 517 nm Incubate->Read Analyze Calculate IC50 Non-linear Regression Read->Analyze

Figure 1: Step-by-step workflow for the high-throughput DPPH assay of Glucodistylin.

Data Analysis

Calculation Formula

Calculate the Percentage Scavenging Activity (%SA) for each concentration:



  • 
    : Absorbance of DPPH + Solvent.
    
  • 
    : Absorbance of DPPH + Glucodistylin.
    
  • 
    : Absorbance of Solvent + Glucodistylin (Color correction).
    
IC50 Determination

Do not rely on linear regression. Use Non-linear regression (Sigmoidal Dose-Response) in software like GraphPad Prism or Origin.

  • X-axis: Log[Concentration]

  • Y-axis: % Scavenging Activity

  • Fit: Log(inhibitor) vs. normalized response -- Variable slope.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Non-linear Control DPPH instabilityPrepare DPPH fresh; ensure dark incubation.
Precipitation Solubility limitGlucodistylin is a glycoside; ensure final MeOH concentration is >50% if using aqueous buffers, or use pure MeOH.
Low Activity Slow kineticsGlycosides react slower than aglycones. Measure at 30, 60, and 90 mins to check for kinetic equilibrium.
Variable IC50 Temperature fluxDPPH is temperature sensitive. Use a temperature-controlled plate reader at 25°C.

References

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin J. Sci. Technol, 26(2), 211-219. Retrieved from [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. Retrieved from [Link]

  • PubChem. (2024).[5] Glucodistylin Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Glucodistylin Peak Overlap in HPLC

Role: Senior Application Scientist Topic: High-Performance Liquid Chromatography (HPLC) Method Development for Flavonoid Glycosides Target Analyte: Glucodistylin (Taxifolin-3-O-glucoside)[1] Diagnostic Hub: Characterizin...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: High-Performance Liquid Chromatography (HPLC) Method Development for Flavonoid Glycosides Target Analyte: Glucodistylin (Taxifolin-3-O-glucoside)[1]

Diagnostic Hub: Characterizing the Overlap

Before altering your method, you must identify the nature of the co-eluting species. Glucodistylin (


) is a flavonoid glycoside that presents unique separation challenges due to its stereochemistry and polarity.[1]
Is your overlap caused by the Aglycone or an Isomer?
Symptom Likely Culprit Technical Context
Broad, tailing shoulder Taxifolin (Aglycone) The aglycone lacks the sugar moiety, making it less polar but structurally similar.[1] Inadequate gradient slope often causes co-elution.[1]
Split peak / Doublet Isoglucodistylin Glucodistylin typically exists as the (2R,3R) isomer. The (2R,3S) diastereomer (Isoglucodistylin) has identical mass but different spatial arrangement, requiring steric selectivity to resolve.
Fronting / Pre-peak Astilbin Astilbin is the rhamnoside analog.[2] While mass differs, its polarity is very close to the glucoside in methanolic mobile phases.

Troubleshooting Workflows & Protocols

Protocol A: Mobile Phase Engineering (Selectivity Tuning)

Use this if you suspect the overlap is due to chemical similarity (e.g., Astilbin or matrix impurities).

The Science: Flavonoid glycosides exhibit "solvation-dependent selectivity."[1] Acetonitrile (ACN) forms dipole-dipole interactions, while Methanol (MeOH) allows for hydrogen bonding.[1] Glucodistylin’s glucose moiety interacts more strongly with MeOH, often shifting its retention relative to impurities.

Step-by-Step Optimization:

  • Switch Organic Modifier: If using 100% ACN, introduce MeOH. A 50:50 ACN:MeOH blend in Mobile Phase B often resolves glycosides that co-elute in pure ACN.[1]

  • Acid Modifier: Ensure Mobile Phase A contains 0.1% Formic Acid or Phosphoric Acid (pH ~2.5).[1] This suppresses the ionization of the phenolic hydroxyls on the Taxifolin core, sharpening the peak.

Recommended Gradient (Screening):

  • Column: C18 (150 x 4.6 mm, 3.5 µm)

  • Flow: 1.0 mL/min[3][4]

  • Temp: 30°C

Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (MeOH:ACN 1:1)
0.0955
20.06040
25.0595
30.0955
Protocol B: Resolving Diastereomers (Glucodistylin vs. Isoglucodistylin)

Use this if you see a "doublet" peak, indicating isomeric overlap.

The Science: Separating diastereomers (2R,3R vs 2R,3S) requires maximizing steric selectivity . Standard C18 columns often fail here because the hydrophobic surface area is identical for both isomers.

Critical Adjustments:

  • Lower the Temperature: Reduce column temperature to 15°C - 20°C . Lower thermal energy reduces molecular rotation, "freezing" the isomers into distinct conformations that interact differently with the stationary phase.

  • Change Stationary Phase: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] The pi-pi interactions between the phenyl ring of the column and the flavonoid core are highly sensitive to the spatial orientation of the glucose ring.

Visualizing the Logic:

IsomerResolution Start Start: Doublet Peak Detected CheckTemp Current Temp > 30°C? Start->CheckTemp ActionLowTemp Action: Lower Temp to 20°C (Enhances Steric Selectivity) CheckTemp->ActionLowTemp Yes SwitchCol Action: Switch Column Chemistry CheckTemp->SwitchCol No CheckRes Resolution (Rs) > 1.5? ActionLowTemp->CheckRes Success Method Validated CheckRes->Success Yes CheckRes->SwitchCol No Phenyl Select Phenyl-Hexyl (Pi-Pi Interaction) SwitchCol->Phenyl

Figure 1: Decision tree for resolving diastereomeric overlap in Glucodistylin analysis.

Frequently Asked Questions (FAQ)

Q1: Why does my Glucodistylin peak split when I use unbuffered water? A: Glucodistylin contains phenolic hydroxyl groups. Without an acid modifier (like formic or phosphoric acid), these groups partially ionize at neutral pH, leading to peak broadening or splitting due to the presence of both ionic and non-ionic species. Always maintain pH < 3.0.[1]

Q2: Can I use a Core-Shell column for this separation? A: Yes. Core-shell (superficially porous) particles (e.g., 2.6 µm) significantly improve efficiency (


) compared to fully porous 5 µm particles.[1] This increase in plate count can often resolve partial overlaps (

) into baseline separations (

) without changing the chemistry.[1]

Q3: How do I confirm which peak is Glucodistylin and which is the impurity? A: Use UV spectral matching.

  • Glucodistylin: UV Maxima

    
     290 nm (Band II) and 327 nm (Band I).[1]
    
  • Impurities: Check the ratio of absorbance at 290/327 nm. If you have a DAD (Diode Array Detector), compare the spectra of the leading and trailing edges of the peak.

Quantitative Data & Specifications

Column Selection Guide for Glucodistylin
Column ChemistryMechanism of ActionBest For...
C18 (Traditional) Hydrophobic InteractionGeneral potency testing; separating Glucodistylin from polar matrix.[1]
Phenyl-Hexyl Pi-Pi Interaction + HydrophobicityIsomer Resolution (separating Glucodistylin from Isoglucodistylin).[1]
C8 Lower HydrophobicityReducing retention time if Glucodistylin elutes too late (>30 min).[1]

References

  • PubChem. (2025).[1] Glucodistylin | C21H22O12.[1][5][6][7] National Library of Medicine. [Link][1]

  • Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology. [Link]

  • Yuan, J., et al. (2022). Production of Taxifolin from Astilbin by Fungal Biotransformation. Molecules (MDPI).[1][3] [Link][1]

Sources

Optimization

Technical Support Center: Glucodistylin Integrity Preservation

Topic: Preventing Glucodistylin (Taxifolin-3-O-glucoside) Hydrolysis During Extraction Target Audience: Researchers, Analytical Chemists, and Drug Development Scientists Version: 2.0 (Current) Core Concept: The Stability...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Glucodistylin (Taxifolin-3-O-glucoside) Hydrolysis During Extraction Target Audience: Researchers, Analytical Chemists, and Drug Development Scientists Version: 2.0 (Current)

Core Concept: The Stability Paradox

Glucodistylin (also known as Taxifolin-3-O-glucoside or Distylin glucoside) is a flavanonol glycoside.[1] Its structural integrity relies on the C3-O-glycosidic bond connecting the glucose moiety to the taxifolin aglycone.[1]

This bond is chemically fragile.[1] In extraction scenarios, you are fighting a two-front war:

  • Enzymatic Hydrolysis: Rupturing plant cells releases endogenous

    
    -glucosidases , which rapidly cleave the sugar unit to "defend" the plant (releasing the aglycone Taxifolin).
    
  • Acid/Thermal Hydrolysis: Common extraction parameters (high heat, strong acidic solvents) mimic the stomach's environment, chemically severing the bond.

The Goal: Extract the intact glycoside, not its degradation product (Taxifolin).

Mechanism of Failure (The "Why")

Understanding the enemy is the first step to containment.

Failure ModeTriggerMechanismResult
Enzymatic Cell lysis + Aqueous environmentEndogenous

-glucosidases catalyze the hydrolysis of the ether bond at C3.
High Aglycone (Taxifolin) / Low Glucodistylin
Chemical pH < 2.0 + Heat (>60°C)Protonation of the glycosidic oxygen leads to unimolecular heterolysis (SN1-like).Complete loss of glycoside; formation of degradation artifacts
Thermal Temp > 80°CKinetic energy overcomes activation energy for bond cleavage, even at neutral pH.Oxidation of the aglycone backbone

Troubleshooting & FAQs

Direct solutions to common experimental deviations.

Q1: My HPLC chromatogram shows a massive peak for Taxifolin (Aglycone) but trace Glucodistylin. Did the plant not produce the glycoside?

Diagnosis: Likely Enzymatic Hydrolysis during sample preparation. The Cause: If you ground fresh plant material in water or weak buffer without enzyme inactivation,


-glucosidases converted your target within minutes.
The Fix: 
  • Flash Freeze: Use Liquid Nitrogen (

    
    ) immediately upon harvest.
    
  • Solvent Shock: Extract directly into >70% Ethanol or Methanol. High alcohol concentrations denature glucosidases instantly.[1]

  • Avoid: Do not macerate in pure water or low-concentration buffers.

Q2: I added 1% HCl to stabilize anthocyanins, but my Glucodistylin yield dropped. Why?

Diagnosis: Acid-Catalyzed Hydrolysis . The Cause: While HCl stabilizes anthocyanins (flavylium cation), it is too aggressive for flavanonol glycosides like Glucodistylin, especially if heated. The Fix:

  • Switch Acid: Use Formic Acid (0.1% - 0.5%) or Acetic Acid . These weak organic acids provide sufficient ionization for LC-MS without catalyzing rapid hydrolysis.

  • Temperature Control: If you must use acid, keep extraction temperatures below 30°C.

Q3: Can I use Soxhlet extraction for maximum yield?

Diagnosis: Thermal Degradation Risk . The Cause: Soxhlet involves prolonged boiling (often >70°C for ethanol). This thermal load will degrade Glucodistylin over the 4-6 hour cycle.[1] The Fix:

  • Use UAE (Ultrasound-Assisted Extraction): It provides high mass transfer at lower temperatures (<40°C) and shorter times (15-30 mins).

Optimized Extraction Protocol (Standard Operating Procedure)

This protocol is designed to be a self-validating system . If followed, the ratio of Glycoside:Aglycone should remain constant relative to the raw material.

Reagents
  • Extraction Solvent: 70% Methanol / 30% Water (v/v) containing 0.1% Formic Acid.[1]

  • Cryogen: Liquid Nitrogen.

Workflow
  • Enzyme Quench (Pre-processing):

    • Fresh Material: Flash freeze in liquid nitrogen immediately. Grind to fine powder under liquid nitrogen.

    • Dried Material:[1][2][3] Ensure drying was done via Lyophilization (Freeze Drying), not oven drying.

  • Solvent Interaction (The Critical Step):

    • Add frozen powder directly to the cold Extraction Solvent (-20°C or 4°C).

    • Ratio: 1:10 to 1:20 (w/v).[1]

    • Why: This prevents the "thaw-zone" where enzymes reactivate before the solvent denatures them.

  • Extraction (UAE):

    • Method: Ultrasonic bath or probe.[2]

    • Settings: 40 kHz, Power 300W.

    • Time: 20 minutes.

    • Temp: Strictly < 40°C . (Use ice bath if probe sonication generates heat).

  • Separation:

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

    • Filter supernatant (0.22

      
      m PTFE).[1]
      
  • Storage:

    • Analyze immediately or store at -80°C. Do not store in autosampler (>10°C) for >24 hours.

Visualizing the Preservation Logic

The following diagram illustrates the critical decision nodes to prevent hydrolysis.

Glucodistylin_Extraction Start Raw Plant Material Decision_State State of Material? Start->Decision_State Fresh Fresh / Wet Decision_State->Fresh Dry Dried Decision_State->Dry Processing_Fresh Flash Freeze (LN2) & Grind Fresh->Processing_Fresh Inactivate Enzymes Processing_Dry Lyophilization Only (Avoid Oven >40°C) Dry->Processing_Dry Prevent Thermal Deg. Solvent_Choice Solvent Selection Processing_Fresh->Solvent_Choice Processing_Dry->Solvent_Choice Bad_Solvent Water or Strong Acid (HCl) Solvent_Choice->Bad_Solvent Wrong pH/Polarity Good_Solvent 70% MeOH/EtOH + 0.1% Formic Acid Solvent_Choice->Good_Solvent Optimal Stability Hydrolysis_Risk FAILURE: Enzymatic/Acid Hydrolysis Bad_Solvent->Hydrolysis_Risk Extraction_Method Extraction Method Good_Solvent->Extraction_Method Result_Fail High Taxifolin (Aglycone) Low Glucodistylin Hydrolysis_Risk->Result_Fail Soxhlet Soxhlet / Reflux (>70°C) Extraction_Method->Soxhlet High Heat UAE Ultrasound (UAE) (<40°C, 20 min) Extraction_Method->UAE Controlled Energy Soxhlet->Result_Fail Thermal Cleavage Result_Success Intact Glucodistylin Preserved UAE->Result_Success

Caption: Decision tree for Glucodistylin extraction highlighting critical failure points (Red) and optimized pathways (Green).

References

  • PubChem. (2025).[1] Glucodistylin (Taxifolin 3-O-glucoside) Chemical Structure and Properties. National Library of Medicine. [Link][1]

  • MDPI. (2022).[1] Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Molecules. [Link][1]

  • National Institutes of Health (PMC). (2022).[1] Effects of taxifolin from enzymatic hydrolysis of Rhododendron mucrotulatum. [Link][1]

Sources

Troubleshooting

Technical Support Center: Glucodistylin Solubility &amp; Handling Guide

[1] Executive Summary & Compound Profile Glucodistylin (Taxifolin-3-O-glucoside) is a flavonoid glycoside.[1] While the addition of a glucose moiety significantly improves its aqueous solubility compared to its aglycone...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Glucodistylin (Taxifolin-3-O-glucoside) is a flavonoid glycoside.[1] While the addition of a glucose moiety significantly improves its aqueous solubility compared to its aglycone parent (Distylin/Taxifolin), it remains amphiphilic. This dual nature causes frequent "crashing out" (precipitation) when high-concentration organic stocks are introduced to ionic, aqueous environments like cell culture media (DMEM/RPMI).[1]

This guide addresses the physicochemical tension between the compound's aromatic rings (hydrophobic) and its hydroxyl/glycosyl groups (hydrophilic) to ensure bioavailability in your assays.

PropertySpecification
Chemical Class Flavonoid Glycoside (Dihydroflavonol)
Molecular Weight ~466.4 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide)
Aqueous Solubility Moderate (Improved over Taxifolin, but pH/salt sensitive)
Critical Issue Micro-crystallization upon rapid dilution into media

Master Protocol: Preparation & Dilution

Use this workflow to prevent precipitation shock.

Step 1: Stock Solution Preparation

Do not dissolve directly in media. The high salt content of media decreases the dielectric constant of water, forcing the compound out of solution (Salting-out effect).

  • Weighing: Weigh Glucodistylin powder into a sterile, glass vial (avoid plastics for long-term storage as flavonoids can adsorb to polypropylene).

  • Solvent: Add sterile DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Why: DMSO dissolves both the non-polar rings and polar sugars.

  • Solubilization: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear.[1]

Step 2: The "Step-Down" Dilution Strategy

Directly pipetting 100% DMSO stock into a well of media often causes local precipitation at the tip interface.

  • Prepare an Intermediate Dilution: Dilute your DMSO stock 1:10 or 1:100 into PBS (w/o Ca++/Mg++) or serum-free media first.

  • Warm Your Media: Ensure your cell culture media is pre-warmed to 37°C. Cold media accelerates crystallization.[1]

  • Final Addition: Add the intermediate solution to your cell culture well.

    • Target: Final DMSO concentration should be ≤ 0.1% (v/v) to avoid solvent toxicity, though up to 0.5% is tolerated by robust lines (e.g., HeLa, HEK293).

Visualization: The Solubility Workflow

G Powder Glucodistylin Powder DMSO_Stock Master Stock (DMSO, 50mM) Powder->DMSO_Stock Dissolve Inter_Sol Intermediate (PBS/Media, 10x Conc) DMSO_Stock->Inter_Sol 1:10 Dilution (Prevents Shock) Sonicate Sonicate 37°C, 5 mins DMSO_Stock->Sonicate If cloudy Vortex Vortex High Speed Inter_Sol->Vortex Final_Well Cell Culture Well (Final Conc, <0.1% DMSO) Sonicate->DMSO_Stock Clear? Vortex->Final_Well Add to Cells

Caption: Step-down dilution workflow to mitigate precipitation shock during media addition.

Troubleshooting & FAQs

Q1: I see fine needles or crystals in the well after 24 hours. What happened?

Diagnosis: This is "delayed precipitation."[1] While the compound dissolved initially, it was thermodynamically unstable in the aqueous environment. The Fix:

  • Lower the Concentration: You may have exceeded the solubility limit for that specific media formulation.

  • Check Serum: Are you using Serum-Free Media? Albumin (BSA/FBS) acts as a carrier protein.[1] Flavonoids bind to albumin, which keeps them in solution (though it reduces free drug concentration).

    • Recommendation: If possible, add at least 1-2% FBS.[1] If serum-free is required, use a carrier like cyclodextrin (HP-β-CD) at 0.1%.[1]

Q2: My media turned orange/brown overnight. Is the compound degrading?

Diagnosis: Yes, this is likely oxidative degradation. Glucodistylin, like its parent Taxifolin, contains a catechol group (3,4-dihydroxyphenyl) sensitive to auto-oxidation at physiological pH (7.4), forming quinones.[1] The Fix:

  • Fresh Prep: Do not store diluted media. Prepare immediately before use.

  • Antioxidants: If your assay permits, add Ascorbic Acid (10-50 µM) to the media.[1] This prevents the oxidation of the phenolic rings without interfering with most signaling pathways.

Q3: How do I distinguish between compound toxicity and DMSO toxicity?

Diagnosis: Researchers often mistake solvent effects for drug efficacy.[1] The Fix: Run a "Vehicle Control" (DMSO only) and a "Solubility Limit Control."

Control TypeCompositionPurpose
Vehicle Control Media + DMSO (same % as treated wells)Baselines DMSO toxicity.[1]
Precipitation Control Media + Compound (No Cells)Centrifuge media after 24h; measure OD of supernatant. If OD drops, compound precipitated.
Q4: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats.

  • Pros: Ethanol is less cytotoxic to some sensitive primary lines.

  • Cons: Ethanol is highly volatile.[1] In 37°C incubators, it evaporates rapidly, potentially changing the osmolarity or causing the compound to crust on the liquid surface.

  • Verdict: DMSO is superior for stability. If Ethanol is used, seal plates with Parafilm or use low-evaporation lids.[1]

Mechanistic Insight: Solubility Equilibrium

Understanding why solubility fails allows you to design better experiments.[1] In the diagram below, note that only the "Free Dissolved" fraction is bioactive, but the "Protein Bound" fraction acts as a reservoir preventing precipitation.

Solubility Total Total Glucodistylin Added Free Free Dissolved (Bioactive) Total->Free Initial Dissolution Bound Albumin Bound (Reservoir) Free->Bound Binding (FBS) Precip Crystalline/Precipitate (Inactive/Toxic) Free->Precip Saturation/Salting Out Precip->Free Redissolution (Slow)

Caption: Equilibrium states of Glucodistylin in culture media containing serum.

References

  • PubChem. (2025).[1][2] Glucodistylin Compound Summary. National Library of Medicine. [Link][1]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Cytotoxicity Limits. [Link][1]

  • Zu, Y., et al. (2014). Preparation and characterization of taxifolin-γ-cyclodextrin inclusion complex. International Journal of Pharmaceutics. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Aldose Reductase Inhibition: Glucodistylin vs. Sorbinil

A Technical Guide for Researchers in Drug Development In the landscape of diabetic complications research, the enzyme aldose reductase (AR) stands as a critical therapeutic target. As the rate-limiting enzyme in the poly...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of diabetic complications research, the enzyme aldose reductase (AR) stands as a critical therapeutic target. As the rate-limiting enzyme in the polyol pathway, its overactivation under hyperglycemic conditions is a key driver of cellular stress and tissue damage, leading to debilitating conditions such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3] The development of potent and specific aldose reductase inhibitors (ARIs) is therefore a significant focus of pharmaceutical research. This guide provides an in-depth comparative analysis of two such inhibitors: Glucodistylin, a naturally derived flavonoid glycoside, and Sorbinil, a synthetic spirohydantoin derivative.

The Polyol Pathway: A Nexus of Diabetic Pathophysiology

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[2] However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway.[4] Aldose reductase catalyzes the first step, reducing glucose to sorbitol, a reaction that consumes the cofactor NADPH.[3][4] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a process that generates NADH.

The pathological consequences of this pathway's hyperactivity are twofold. Firstly, the accumulation of sorbitol, an osmotically active polyol, leads to osmotic stress and subsequent cellular damage.[3] Secondly, the increased consumption of NADPH depletes the cell's primary reducing equivalent, impairing its antioxidant defense systems and rendering it vulnerable to oxidative stress.[4] The concurrent increase in the NADH/NAD+ ratio further disrupts cellular redox balance.[4]

Polyol_Pathway Glucose Glucose (High) AR Aldose Reductase (AKR1B1) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress & Cellular Damage Sorbitol->Osmotic_Stress Fructose Fructose NADPH NADPH NADPH->AR NADP NADP+ Oxidative_Stress Oxidative Stress (NADPH Depletion) NADP->Oxidative_Stress NAD NAD+ NAD->SDH NADH NADH Redox_Imbalance Redox Imbalance (Increased NADH/NAD+) NADH->Redox_Imbalance AR->Sorbitol Inhibited by Glucodistylin & Sorbinil AR->NADP SDH->Fructose SDH->NADH

Figure 1: The Polyol Pathway and points of intervention by aldose reductase inhibitors.

Comparative Inhibitory Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for Glucodistylin and Sorbinil against aldose reductase.

InhibitorChemical ClassIC50 Value (µM)Enzyme SourceReference
Glucodistylin Flavanol Glycoside7.2Recombinant Human Aldose Reductase[5]
Sorbinil Spirohydantoin3.1Rat Lens[6]

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions between studies, such as enzyme source and substrate concentration.

Based on the available data, Sorbinil exhibits a lower IC50 value, suggesting a higher potency in inhibiting aldose reductase compared to Glucodistylin under the tested conditions.

Mechanism of Inhibition: A Tale of Two Modes

A crucial differentiator between Glucodistylin and Sorbinil lies in their mechanism of enzyme inhibition.

Glucodistylin has been shown to exhibit an uncompetitive mode of inhibition against recombinant human aldose reductase.[5] This means that Glucodistylin preferentially binds to the enzyme-substrate (ES) complex, rather than the free enzyme. This mode of inhibition is often observed with inhibitors that bind to a site that only becomes available after the substrate has bound and induced a conformational change in the enzyme.

In contrast, while not definitively stated in all literature, the chemical structure of Sorbinil and its interaction with the active site of aldose reductase suggest a competitive or mixed-type inhibition mechanism.[7][8] Competitive inhibitors bind to the active site of the free enzyme, directly competing with the substrate.

This difference in inhibitory mechanism has significant implications for the in vivo efficacy of these compounds. Uncompetitive inhibitors can be more effective at high substrate concentrations, a condition relevant to the hyperglycemic state where aldose reductase activity is pathologically elevated.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

The determination of IC50 values for aldose reductase inhibitors is typically performed using a spectrophotometric assay. This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate by aldose reductase.[9][10]

Materials and Reagents:
  • Enzyme Source: Purified recombinant human aldose reductase (or rat lens homogenate).

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

  • Cofactor: NADPH solution (e.g., 0.16 mM in buffer).

  • Substrate: DL-glyceraldehyde solution (e.g., 10 mM in buffer).

  • Inhibitors: Stock solutions of Glucodistylin and Sorbinil in a suitable solvent (e.g., DMSO).

  • Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).

  • Equipment: UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm, temperature-controlled cuvette holder or incubator (37°C), calibrated micropipettes.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare all solutions in the sodium phosphate buffer and keep them on ice. Serially dilute the inhibitor stock solutions to obtain a range of desired concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup: In a 96-well UV-transparent microplate or quartz cuvettes, prepare the following reaction mixtures:

    • Blank: Buffer only.

    • Control (No Inhibitor): Buffer, enzyme solution, and solvent vehicle.

    • Test Wells: Buffer, enzyme solution, and diluted inhibitor solution.

  • Pre-incubation: Pre-incubate the plate/cuvettes at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH and substrate solutions to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at 37°C. Record readings at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Correct the reaction rates by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction cluster_analysis 4. Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, Cofactor & Inhibitors Plate Pipette Reagents into 96-well Plate/Cuvettes (Blank, Control, Test) Reagents->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Initiation Initiate Reaction with NADPH & Substrate Preincubation->Initiation Measurement Measure Absorbance at 340 nm (Kinetic Mode) Initiation->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Figure 2: Standard workflow for an in vitro aldose reductase inhibition assay.

Conclusion and Future Directions

Both Glucodistylin and Sorbinil demonstrate potent inhibition of aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications. While Sorbinil appears to be a more potent inhibitor based on available IC50 data, the uncompetitive inhibition mechanism of Glucodistylin presents an intriguing therapeutic profile, particularly in the context of high substrate concentrations characteristic of hyperglycemia.

Further research is warranted to directly compare these two inhibitors under identical experimental conditions to definitively establish their relative potencies. Moreover, in vivo studies are crucial to evaluate their pharmacokinetic properties, bioavailability, and efficacy in animal models of diabetic complications. The distinct mechanisms of inhibition also suggest potential for synergistic effects when used in combination, a possibility that merits future investigation. For researchers in the field, the choice between a naturally derived flavonoid and a synthetic spirohydantoin will depend on a multitude of factors including target selectivity, off-target effects, and the specific pathological context being addressed.

References

  • Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase and sorbitol accumulation. PubMed. [Link]

  • Polyol pathway: A possible mechanism of diabetes complications in the eye. Mathebula, S.D. [Link]

  • polyol pathway: a review on a potential target for the prevention of diabetic complications. Journal of Diabetes & Metabolic Disorders. [Link]

  • Redox imbalance stress in diabetes mellitus: Role of the polyol pathway. PMC. [Link]

  • Polyol pathway: A possible mechanism of diabetes complications in the eye. African Vision and Eye Health. [Link]

  • Flavonoids as inhibitors of lens aldose reductase. PubMed. [Link]

  • Insights from the fructose-derived product glucoselysine: Revisiting the polyol pathway in diabetic complications. PubMed. [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]

  • Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications. PubMed. [Link]

  • Sorbinil. Wikipedia. [Link]

  • Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens. PubMed. [Link]

  • Inhibition of aldose reductase by dihydroflavonols in Engelhardtia chrysolepis and effects on other enzymes. PubMed. [Link]

  • The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. Austin Publishing Group. [Link]

  • A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. MDPI. [Link]

  • The effect of an aldose reductase inhibitor (Sorbinil) on the level of metabolites in lenses of diabetic rats. PubMed. [Link]

  • Inhibition of human lens aldose reductase by flavonoids, sulindac and indomethacin. PubMed. [Link]

  • BMR Aldose Reductase Assay Kit. Biomedical Research Service Center. [Link]

  • Screening inhibitory effects of selected flavonoids on human recombinant aldose reductase enzyme: in vitro and in silico study. PubMed. [Link]

  • The IC50 was determined to be 58±3 µM (SEM) under saturating conditions... ResearchGate. [Link]

  • IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected tropical fruits. ResearchGate. [Link]

  • Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. PMC. [Link]

  • IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected citrus fruits. ResearchGate. [Link]

  • Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. PMC. [Link]

  • Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Glucodistylin: A Comparative Analysis

For researchers, scientists, and drug development professionals vested in the analysis of natural products, understanding the structural nuances of compounds like Glucodistylin is paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the analysis of natural products, understanding the structural nuances of compounds like Glucodistylin is paramount. This guide provides an in-depth, technically-grounded exploration of the mass spectrometry fragmentation patterns of Glucodistylin. Moving beyond a mere recitation of data, we will delve into the causal mechanisms behind its fragmentation, compare it with analogous compounds, and contextualize its analysis within the broader landscape of analytical methodologies.

Introduction to Glucodistylin: A Flavonoid Glycoside of Interest

Glucodistylin, a naturally occurring flavonoid, belongs to the flavanone subclass.[1][2] Its structure consists of a taxifolin aglycone (also known as dihydroquercetin) linked to a glucose moiety via an O-glycosidic bond.[2][3] Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, recognized for their wide range of biological activities.[4][5] The glycosylation of these compounds significantly influences their solubility, stability, and bioavailability, making the precise characterization of their structure, including the nature and position of the sugar, a critical analytical task.

Chemical Structure of Glucodistylin:

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[2]

  • Molecular Formula: C21H22O12[3]

  • Molecular Weight: 466.4 g/mol [2][3]

The Fundamental Principles of Flavonoid Glycoside Fragmentation in Mass Spectrometry

The fragmentation of flavonoid glycosides in tandem mass spectrometry (MS/MS) is a systematic process that provides a wealth of structural information.[5][6] The primary events involve the cleavage of the glycosidic bond and subsequent fragmentation of the aglycone and the sugar moiety.[5][7]

Ionization and Precursor Ion Formation

Electrospray ionization (ESI) is the most common ionization technique for analyzing flavonoid glycosides due to their polarity. Both positive ([M+H]+) and negative ([M-H]-) ion modes can be employed, often yielding complementary structural data.[4][8]

Key Fragmentation Pathways

Glycosidic Bond Cleavage: The most labile bond in a flavonoid O-glycoside is the one connecting the sugar to the aglycone.[7] Collision-induced dissociation (CID) readily cleaves this bond, resulting in the neutral loss of the sugar residue (162 Da for a hexose like glucose) and the formation of a protonated or deprotonated aglycone ion (Y0+ or Y0-).[9][10] This initial fragmentation step is crucial for identifying the mass of the aglycone.

Aglycone Fragmentation (Retro-Diels-Alder Reactions): Following the loss of the sugar, the aglycone ion undergoes further fragmentation, primarily through retro-Diels-Alder (RDA) reactions within the C-ring.[4][5] These cleavages provide diagnostic ions that reveal the substitution patterns on the A and B rings. The specific RDA fragmentation pattern is characteristic of the flavonoid subclass.

Cross-Ring Cleavages of the Sugar Moiety: Less common, but still informative, are cleavages within the sugar ring itself. These are denoted as X-type cleavages and can help to elucidate the structure and linkage of the sugar.[5][11]

Predicted Mass Spectrometry Fragmentation Pattern of Glucodistylin

Based on its structure as a taxifolin-O-glucoside, we can predict the fragmentation cascade of Glucodistylin in both positive and negative ion modes.

Positive Ion Mode ([M+H]+)

The protonated molecule of Glucodistylin will have an m/z of 467.1.

  • Initial Fragmentation: The primary fragmentation event will be the neutral loss of the glucose moiety (162 Da), resulting in the formation of the protonated taxifolin aglycone (Y0+) at m/z 305.1.

  • Aglycone Fragmentation: The protonated taxifolin aglycone will then undergo RDA fragmentation. Key product ions would include those corresponding to the A and B rings, providing evidence for the dihydroxylation of the B-ring and the dihydroxylation of the A-ring.

Negative Ion Mode ([M-H]-)

The deprotonated molecule of Glucodistylin will have an m/z of 465.1.

  • Initial Fragmentation: Similar to the positive ion mode, the initial and most significant fragmentation will be the loss of the glucose moiety, leading to the deprotonated taxifolin aglycone (Y0-) at m/z 303.1.[8]

  • Aglycone Fragmentation: The deprotonated aglycone will also undergo characteristic RDA fragmentation, yielding ions that confirm the substitution pattern of the flavonoid core.

The following diagram illustrates the predicted fragmentation workflow for Glucodistylin.

Glucodistylin_Fragmentation cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M_H [M+H]+ (m/z 467.1) Glucodistylin Y0_pos [Y0]+ (m/z 305.1) Taxifolin Aglycone M_H->Y0_pos -162 Da (Glucose) RDA_pos RDA Fragments (A and B ring ions) Y0_pos->RDA_pos RDA Cleavage M_H_neg [M-H]- (m/z 465.1) Glucodistylin Y0_neg [Y0]- (m/z 303.1) Taxifolin Aglycone M_H_neg->Y0_neg -162 Da (Glucose) RDA_neg RDA Fragments (A and B ring ions) Y0_neg->RDA_neg RDA Cleavage

Caption: Predicted MS/MS fragmentation workflow for Glucodistylin.

Comparative Fragmentation Analysis with Alternative Flavonoid Glycosides

To provide a richer context, it is instructive to compare the predicted fragmentation of Glucodistylin with that of other well-characterized flavonoid glycosides.

CompoundAglyconeKey Fragmentation EventsDiagnostic Ions (m/z)
Glucodistylin (Predicted) Taxifolin (Dihydroquercetin)Loss of glucose, RDA of taxifolin[M+H]+ 467.1 -> 305.1
Quercetin-3-O-glucoside QuercetinLoss of glucose, RDA of quercetin[M+H]+ 465.1 -> 303.1
Luteolin-7-O-glucoside LuteolinLoss of glucose, RDA of luteolin[M+H]+ 449.1 -> 287.1
Apigenin-7-O-glucoside ApigeninLoss of glucose, RDA of apigenin[M+H]+ 433.1 -> 271.1

This comparison highlights how the initial neutral loss of the sugar is a common feature, while the subsequent fragmentation of the aglycone provides the specificity needed to differentiate between different flavonoid subclasses.

Alternative and Complementary Analytical Methodologies

While LC-MS/MS is a powerful tool for the structural elucidation of flavonoid glycosides, a multi-faceted analytical approach often provides the most comprehensive characterization.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination. 1D and 2D NMR experiments can definitively establish the connectivity of atoms, the nature of the sugar, and the position of the glycosidic linkage.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a flavonoid provides information about its aglycone structure and can be used for quantification.

  • Liquid Chromatography (LC): Coupled with MS, chromatographic separation is essential for analyzing complex mixtures of flavonoids in natural product extracts.[12][13] Different column chemistries, such as C18 and HILIC, can be employed to achieve optimal separation.[14]

The following diagram illustrates a comprehensive analytical workflow for the characterization of Glucodistylin.

Analytical_Workflow cluster_extraction Sample Preparation cluster_analysis Structural Elucidation Extract Plant Material Extraction Purify Chromatographic Purification Extract->Purify LC_MS LC-MS/MS Analysis Purify->LC_MS UV_Vis UV-Vis Spectroscopy Purify->UV_Vis HRMS HRMS Analysis LC_MS->HRMS NMR NMR Spectroscopy LC_MS->NMR Final_Structure Definitive Structure of Glucodistylin HRMS->Final_Structure NMR->Final_Structure

Caption: Comprehensive analytical workflow for Glucodistylin characterization.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis
  • Extraction: Extract the plant material containing Glucodistylin with a suitable solvent such as methanol or ethanol.

  • Filtration: Filter the extract to remove particulate matter.

  • Dilution: Dilute the extract to an appropriate concentration for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for flavonoid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content to elute compounds of varying polarity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scans (MS/MS) of the precursor ion of Glucodistylin (m/z 467.1 in positive mode, m/z 465.1 in negative mode).

    • Collision Energy: Optimize the collision energy to achieve characteristic fragmentation of the glycosidic bond and the aglycone.

Conclusion

The mass spectrometry fragmentation of Glucodistylin is predicted to follow the well-established patterns observed for flavonoid O-glycosides. The primary fragmentation pathway involves the neutral loss of the glucose moiety, followed by characteristic retro-Diels-Alder cleavages of the taxifolin aglycone. By comparing these predicted patterns with those of known flavonoid glycosides and integrating data from complementary analytical techniques, researchers can achieve a high degree of confidence in the structural elucidation of Glucodistylin and related natural products. This comprehensive understanding is essential for advancing research in phytochemistry, pharmacology, and drug development.

References

  • ResearchGate. (n.d.). Fragmentation scheme of MS/MS fragmentation association rules in... Retrieved from [Link]

  • Semantic Scholar. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Retrieved from [Link]

  • Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (2015). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 20(1), 156-173.
  • ResearchGate. (2023). Structural Characterization of Flavonoids Using Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Ion fragmentation nomenclature used for flavonoid glycosides,... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glucodistylin. PubChem Compound Database. Retrieved from [Link]

  • Strawberry Genome. (n.d.). (2S,3S)-(-)-Glucodistylin. Retrieved from [Link]

  • ResearchGate. (n.d.). Current analytical methods for determination of glucosinolates in vegetables and human tissues. Retrieved from [Link]

  • Cuyckens, F., Ma, Y. L., Pocsfalvi, G., & Claeys, M. (2005). Application of positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry to a study of the fragmentation of 6-hydroxyluteolin 7-O-glucoside and 7-O-glucosyl-(1-->3)-glucoside. Journal of mass spectrometry : JMS, 40(5), 623–633.
  • Almushayti, A., Brandt, K., Carroll, M., & Seal, C. (2021). Current analytical methods for determination of glucosinolates in vegetables and human tissues.
  • Wiley Online Library. (2018). Development of a high-throughput dual-stream liquid chromatography–tandem mass spectrometry method to screen for inhibitors of glutamate carboxypeptidase II. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Mass Spectrometry of Tissues for Biomarker Discovery. Retrieved from [Link]

  • Patras, M. A., Davalos, J. Z., & Kuhnert, N. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of mass spectrometry : JMS, 58(10), e4972.
  • American Chemical Society. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Two-Dimensional Tandem Mass Spectrometry for Biopolymer Structural Analysis. Retrieved from [Link]

  • SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of ESI/MS, CID/MS and tandem MS/MS to the fragmentation study of eriodictyol 7-O-glucosyl-(1→2)-glucoside and luteolin 7-O-glucosyl-(1→2)-glucoside. Retrieved from [Link]

  • PubMed. (2014). Segmental hair analysis for differentiation of tilidine intake from external contamination using LC-ESI-MS/MS and MALDI-MS/MS imaging. Retrieved from [Link]

  • PubMed. (n.d.). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Retrieved from [Link]

  • YouTube. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of TMS derivative of a di-trimethylsilyl (TMS)... Retrieved from [Link]

  • YouTube. (2025, January 15). an overview of tandem mass spectrometry methods and approaches. Corey Broeckling CSU ARC. Retrieved from [Link]

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